Product packaging for DL-Mevalonolactone-d3(Cat. No.:CAS No. 61219-76-9)

DL-Mevalonolactone-d3

Cat. No.: B026750
CAS No.: 61219-76-9
M. Wt: 133.16 g/mol
InChI Key: JYVXNLLUYHCIIH-FIBGUPNXSA-N
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Description

A labeled metabolite from endophytes of the medicinal plant Erythrina crista-galli.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B026750 DL-Mevalonolactone-d3 CAS No. 61219-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-4-(trideuteriomethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487213
Record name D,L-Mevalonic Acid Lactone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61219-76-9
Record name D,L-Mevalonic Acid Lactone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to D,L-Mevalonic Acid Lactone-d3 (CAS: 61219-76-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D,L-Mevalonic Acid Lactone-d3, a deuterated isotopologue of mevalonic acid lactone. This document consolidates essential physicochemical data, outlines its primary application as an internal standard in quantitative mass spectrometry, and presents detailed experimental methodologies.

Core Compound Properties

D,L-Mevalonic Acid Lactone-d3 is the deuterium-labeled form of D,L-Mevalonic Acid Lactone, a synthetic precursor to mevalonic acid, which is a vital intermediate in the biosynthesis of cholesterol and other isoprenoids.[1] Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous mevalonic acid.

PropertyValueSource(s)
CAS Number 61219-76-9[2]
Molecular Formula C₆H₇D₃O₃[2]
Molecular Weight 133.16 g/mol [2]
Appearance Pale Yellow Oil or Neat[3]
Purity ≥97% (CP); 99 atom % D-
Synonyms Tetrahydro-4-hydroxy-4-(methyl-d3)-2H-pyran-2-one, D,L-β-Hydroxy-β-(methyl-d3)-δ-valerolactone[2]
Storage Store at ≤ -20 °C[4]
Stability Hygroscopic[3]

The Mevalonate Pathway and the Role of Mevalonic Acid

The mevalonate pathway is a fundamental metabolic route for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of biologically important molecules, including cholesterol, steroid hormones, and coenzyme Q10.[5] The pathway commences with acetyl-CoA and proceeds through the key intermediate, mevalonic acid. The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and is the target of statin drugs.[6]

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Statin target) mevalonate_p Mevalonate-5-phosphate mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-pyrophosphate mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl pyrophosphate (IPP) mevalonate_pp->ipp Mevalonate pyrophosphate decarboxylase dmapp Dimethylallyl pyrophosphate (DMAPP) ipp->dmapp isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) ipp->isoprenoids dmapp->isoprenoids

A simplified diagram of the eukaryotic mevalonate pathway.

Application in Quantitative Analysis: Internal Standard

Due to its structural similarity and distinct mass from endogenous mevalonic acid, D,L-Mevalonic Acid Lactone-d3 is an excellent internal standard for accurate quantification of mevalonic acid in biological samples using isotope dilution mass spectrometry.

Experimental Workflow for Mevalonic Acid Quantification

The general workflow for quantifying mevalonic acid in biological matrices such as plasma or urine involves several key steps, as outlined below. This procedure is a composite of methodologies described in the literature.[5][7][8]

Experimental_Workflow sample Biological Sample (Plasma, Urine) spike Spike with D,L-Mevalonic Acid Lactone-d3 (Internal Standard) sample->spike acidification Acidification (e.g., with HCl) to convert Mevalonic Acid to Mevalonolactone spike->acidification extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) acidification->extraction reconstitution Evaporation and Reconstitution in appropriate solvent extraction->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Quantification (Ratio of endogenous analyte to internal standard) analysis->quantification

General workflow for mevalonic acid quantification.

Detailed Experimental Protocols

The following are detailed methodologies adapted from published research for the quantification of mevalonic acid using a deuterated internal standard.

Protocol 1: LC-MS/MS Method for Serum Mevalonic Acid

This protocol is based on the method described by Waldron et al. for the measurement of serum mevalonic acid.[5]

1. Sample Preparation:

  • To 100 µL of serum, add the deuterated internal standard, D,L-Mevalonic Acid Lactone-d3.

  • Induce the conversion of mevalonic acid to its lactone form (mevalonolactone) in vitro. The original paper does not specify the exact conditions, but acidification is a common method.[9]

  • Perform online solid-phase extraction to purify the sample.

2. Chromatographic Separation:

  • Column: Luna PFP (Phenomenex).

  • Mobile Phase: A gradient system of methanol and water containing 5 mmol/L ammonium formate buffer (pH 2.5).

  • Flow Rate: Not specified in the abstract. A typical flow rate for such columns would be in the range of 200-500 µL/min.

3. Mass Spectrometric Detection:

  • Instrument: API 5000 tandem mass spectrometer (Applied Biosystems).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for both the analyte (mevalonolactone) and the deuterated internal standard.

4. Quantification:

  • A calibration curve is generated with a range of up to 50 ng/mL.

  • The concentration of endogenous mevalonic acid is determined by the ratio of the peak area of the analyte to that of the internal standard.

Protocol 2: GC-MS Method for Urinary Mevalonic Acid

This protocol is based on the isotope dilution method described by Hoffmann et al. for the determination of mevalonic acid in urine.[8]

1. Sample Preparation:

  • To 100 µL of urine, add a known amount of deuterated mevalonic acid (e.g., 2H3-mevalonic acid) as the internal standard.

  • Convert mevalonic acid to its lactone form.

  • Transfer the total water of the sample to a mixture of acetone/methyl t-butyl ether (MTBE).

  • Concentrate and dry the solution by azeotropic removal of MTBE/water.

  • Add NaOH to revert the lactone back to mevalonic acid, followed by azeotropic drying.

  • Derivatize the mevalonic acid to its tris-t-butyldimethylsilyl (tri-TBDMS) derivative.

2. Gas Chromatographic Separation:

  • The specific GC column and temperature program are not detailed in the abstract but would be optimized for the separation of the TBDMS derivative.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electron Impact (EI).

  • Monitoring: Selected Ion Monitoring (SIM) at m/z 317 for the endogenous derivative and m/z 320 for the d3-internal standard derivative.

4. Quantification:

  • The concentration is calculated based on the ratio of the ion abundances of the endogenous and deuterated derivatives.

Synthesis of Deuterated Mevalonolactone

The synthesis of deuterated mevalonolactones can be achieved through various routes, allowing for the specific placement of deuterium atoms. A general approach involves using low-cost deuterated reagents to introduce the labels at desired positions on the carbon skeleton.[10][11] For instance, [6,6,6-2H3]mevalonolactone can be synthesized to produce the d3 variant. More complex isotopologues like [5,5,6,6,6-2H5]mevalonolactone and fully deuterated (R)-mevalonolactone have also been synthesized for specific research applications.[10]

Safety and Handling

Based on the safety data sheet for the non-deuterated form, D,L-Mevalonic Acid Lactone, general laboratory safety precautions should be followed.[12][13]

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be hygroscopic.[3]

This guide provides a foundational understanding of D,L-Mevalonic Acid Lactone-d3 for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

An In-Depth Technical Guide to D,L-Mevalonic Acid Lactone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of D,L-Mevalonic Acid Lactone-d3, a deuterated isotopologue of mevalonic acid lactone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document details the molecular weight, experimental protocols for its determination, and its role within the broader context of the mevalonate pathway.

Core Data Presentation

The key quantitative data for D,L-Mevalonic Acid Lactone-d3 and its corresponding unlabeled form are summarized in the table below. This allows for a direct comparison of their fundamental physicochemical properties.

PropertyD,L-Mevalonic Acid Lactone-d3D,L-Mevalonic Acid Lactone
Molecular Formula C₆H₇D₃O₃[1]C₆H₁₀O₃[2][3][4][5]
Molecular Weight 133.16 g/mol [1][6][7][8][9]130.14 g/mol [2][4][5]
CAS Number 61219-76-9[1][6][7][8][9]674-26-0[2][3][4][5]

Experimental Protocols: Molecular Weight Determination

The determination of the molecular weight of isotopically labeled compounds such as D,L-Mevalonic Acid Lactone-d3 is primarily accomplished through mass spectrometry. This technique allows for the precise measurement of the mass-to-charge ratio of ions, thereby providing an accurate molecular weight.

Methodology: Mass Spectrometry

A general workflow for the determination of the molecular weight and isotopic enrichment of D,L-Mevalonic Acid Lactone-d3 is outlined below. This protocol is a composite of standard practices in the field of mass spectrometry for the analysis of stable isotope-labeled molecules.

1. Sample Preparation:

  • Accurately weigh a sample of D,L-Mevalonic Acid Lactone-d3.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Prepare a series of dilutions to determine the optimal concentration for analysis.

  • Similarly, prepare a solution of unlabeled D,L-Mevalonic Acid Lactone to serve as a reference standard.

2. Instrumentation and Calibration:

  • Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

  • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

3. Ionization:

  • Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like mevalonic acid lactone.

  • Optimize ionization source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ion generation.

4. Mass Analysis:

  • Acquire mass spectra of both the D,L-Mevalonic Acid Lactone-d3 sample and the unlabeled standard.

  • The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).

  • The resulting spectrum will show a peak or a cluster of peaks corresponding to the molecular ion of the analyte.

5. Data Analysis:

  • Identify the monoisotopic peak for both the labeled and unlabeled compounds.

  • The molecular weight of D,L-Mevalonic Acid Lactone-d3 will be approximately 3 Daltons higher than that of the unlabeled compound due to the presence of three deuterium atoms.

  • The isotopic distribution of the labeled compound can be compared to the theoretical distribution to confirm the level of deuterium incorporation.

A schematic representation of this experimental workflow is provided below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Serial Dilutions prep2->prep3 inst Instrument Calibration prep3->inst ion Ionization (ESI) inst->ion mass_an Mass Analysis ion->mass_an data_acq Data Acquisition mass_an->data_acq data_proc Data Processing data_acq->data_proc mw_det Molecular Weight Determination data_proc->mw_det

A generalized workflow for molecular weight determination by mass spectrometry.

Mevalonate Pathway

D,L-Mevalonic Acid Lactone is a precursor to mevalonic acid, a key intermediate in the mevalonate pathway. This fundamental metabolic pathway is responsible for the biosynthesis of a wide array of essential biomolecules, including cholesterol, steroid hormones, and other isoprenoids.[2] The introduction of D,L-Mevalonic Acid Lactone-d3 into a biological system allows researchers to trace the metabolic fate of mevalonate through this pathway.

The diagram below illustrates the central steps of the mevalonate pathway, highlighting the conversion of HMG-CoA to mevalonate and its subsequent transformations.

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mevalonate_p Mevalonate-5-phosphate mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-pyrophosphate mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl pyrophosphate (IPP) mevalonate_pp->ipp Diphosphomevalonate decarboxylase dmapp Dimethylallyl pyrophosphate (DMAPP) ipp->dmapp IPP isomerase isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) ipp->isoprenoids dmapp->isoprenoids

The Mevalonate Pathway, a critical route for isoprenoid biosynthesis.

References

The Role of D,L-Mevalonic Acid Lactone-d3 in Unraveling Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D,L-Mevalonic Acid Lactone-d3 as an isotopic tracer in the intricate pathway of cholesterol biosynthesis. By delving into the core of this metabolic process, we provide a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the key pathways and workflows.

Introduction: Tracing the Path to Cholesterol

Cholesterol, a lipid molecule essential for cellular structure and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the mevalonate pathway.[1][2] Understanding the dynamics of this pathway is crucial for developing therapeutic interventions for a range of metabolic diseases, including hypercholesterolemia and cardiovascular disorders.[3] Isotopic tracers have become indispensable tools for elucidating the mechanisms and quantifying the rates of cholesterol synthesis.[4] Among these, D,L-Mevalonic Acid Lactone-d3, a deuterated analog of a key intermediate, offers a powerful method for tracing the metabolic fate of mevalonate into cholesterol.

Mevalonic acid is a critical intermediate in the biosynthesis of cholesterol.[5] The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs like statins.[5][6] By introducing a labeled form of mevalonic acid, researchers can accurately track its incorporation into downstream products, thereby providing a direct measure of the synthetic rate post the HMG-CoA reductase step.

D,L-Mevalonic Acid Lactone is readily taken up by cells and hydrolyzes to mevalonic acid, which then enters the cholesterol biosynthesis pathway. The deuterium atoms (d3) on the lactone serve as a stable isotopic label that can be detected and quantified using mass spectrometry, allowing for precise measurement of newly synthesized cholesterol.

Quantitative Analysis of Cholesterol Biosynthesis

The use of D,L-Mevalonic Acid Lactone-d3 allows for precise quantification of cholesterol synthesis rates in various experimental models, from cell cultures to in vivo studies. The data gathered from these experiments are critical for assessing the efficacy of potential drug candidates that target the cholesterol biosynthesis pathway.

Below are tables summarizing representative quantitative data obtained from studies utilizing isotopic tracers to measure cholesterol synthesis.

Table 1: Fractional Conversion of Mevalonate to Cholesterol in Humans

This table illustrates the correlation between the fractional conversion of intravenously administered radiolabeled mevalonic acid to cholesterol and the total daily cholesterol synthesis rates determined by sterol balance measurements.

Study Participant GroupMean Daily Cholesterol Synthesis (mg/day)Fractional Conversion of Mevalonate to CholesterolCorrelation Coefficient (r)
30 Human Subjects395 - 30470.28 - 0.990.87[7]

Data synthesized from a study demonstrating a significant correlation between the two parameters.[7]

Table 2: Effect of Statin Treatment on Plasma Mevalonic Acid Levels in Patients with Familial Hypercholesterolemia (FH)

This table shows the reduction in plasma mevalonic acid (MVA), an indicator of in vivo cholesterol synthesis, following treatment with different statins.

Statin Treatment (Maximal Dose)Number of FH PatientsReduction in LDL Cholesterol (%)Reduction in Plasma MVA (%)
Pravastatin (40 mg/day)734.731.6
Simvastatin (40 mg/day)742.948.9
Atorvastatin (80 mg/day)2154.058.8

These findings suggest that the cholesterol-lowering effect of statins is directly related to their ability to inhibit HMG-CoA reductase and thus reduce mevalonic acid production.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data. The following sections outline key methodologies for utilizing D,L-Mevalonic Acid Lactone-d3 in cholesterol biosynthesis research.

Protocol 1: In Vitro Cholesterol Biosynthesis Assay in Cultured Cells

This protocol describes the steps for measuring the synthesis of cholesterol from D,L-Mevalonic Acid Lactone-d3 in a cell culture model.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HepG2, a human liver cancer cell line) in appropriate culture dishes and grow to 80-90% confluency.

  • On the day of the experiment, replace the growth medium with a serum-free medium containing the desired concentration of D,L-Mevalonic Acid Lactone-d3 (typically in the µM range).

  • Incubate the cells for a specified period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled precursor.

2. Cell Harvesting and Lysis:

  • After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a suitable volume of PBS and pellet them by centrifugation.

  • Resuspend the cell pellet in a lysis buffer and homogenize to ensure complete cell disruption.

3. Lipid Extraction (Modified Bligh-Dyer Method):

  • To the cell lysate, add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).

  • Add an internal standard (e.g., deuterated cholesterol) to each sample for quantification.

  • Vortex the mixture vigorously and then add chloroform and water to induce phase separation.

  • Centrifuge the samples to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

4. Sample Preparation for Mass Spectrometry:

  • Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol or a chloroform/methanol mixture).

  • For the analysis of free cholesterol, the sample can be directly analyzed. For total cholesterol (free and esterified), a saponification step is required to hydrolyze the cholesteryl esters.

5. Mass Spectrometry Analysis:

  • Analyze the samples using a mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

  • Monitor the mass-to-charge ratio (m/z) of both the unlabeled cholesterol and the deuterated cholesterol derived from the D,L-Mevalonic Acid Lactone-d3 tracer.

  • The ratio of labeled to unlabeled cholesterol provides a measure of the rate of de novo cholesterol synthesis.

Protocol 2: In Vivo Cholesterol Synthesis Assay in Animal Models

This protocol outlines the general procedure for measuring cholesterol synthesis in an animal model using D,L-Mevalonic Acid Lactone-d3.

1. Animal Preparation and Tracer Administration:

  • Acclimate the animals (e.g., mice or rats) to the experimental conditions.

  • Administer D,L-Mevalonic Acid Lactone-d3 to the animals, typically via intraperitoneal injection or oral gavage. The dosage will depend on the animal model and the specific research question.

2. Sample Collection:

  • At various time points after tracer administration, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

  • Euthanize the animals at the end of the experiment and collect tissues of interest (e.g., liver, intestine).

3. Plasma and Tissue Processing:

  • Separate the plasma from the blood samples by centrifugation.

  • Homogenize the collected tissues in an appropriate buffer.

4. Lipid Extraction and Analysis:

  • Perform lipid extraction from the plasma and tissue homogenates using the modified Bligh-Dyer method as described in Protocol 1.

  • Prepare the samples for mass spectrometry analysis, including a saponification step if total cholesterol is to be measured.

  • Analyze the samples by GC-MS or LC-MS/MS to determine the enrichment of the deuterated label in the cholesterol pool.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the cholesterol biosynthesis pathway and a typical experimental workflow.

Cholesterol_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Mevalonate-5-PP Decarboxylase Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Isomerase Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Dimethylallyl-PP->Geranyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Squalene-2,3-epoxide Squalene-2,3-epoxide Squalene->Squalene-2,3-epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene-2,3-epoxide->Lanosterol Lanosterol Synthase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps D,L-Mevalonic Acid Lactone-d3 D,L-Mevalonic Acid Lactone-d3 D,L-Mevalonic Acid Lactone-d3->Mevalonate Hydrolysis

Caption: Cholesterol biosynthesis pathway highlighting the entry of D,L-Mevalonic Acid Lactone-d3.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Cell_Culture Cell Culture / Animal Model Tracer_Incubation Incubation with D,L-Mevalonic Acid Lactone-d3 Cell_Culture->Tracer_Incubation Sample_Collection Harvest Cells / Collect Tissues Tracer_Incubation->Sample_Collection Homogenization Homogenization / Lysis Sample_Collection->Homogenization Lipid_Extraction Modified Bligh-Dyer Extraction Homogenization->Lipid_Extraction Drying Dry Lipid Extract Lipid_Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution MS_Analysis LC-MS/MS or GC-MS Analysis Reconstitution->MS_Analysis Data_Analysis Quantify Labeled Cholesterol MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for tracing cholesterol biosynthesis.

Conclusion

D,L-Mevalonic Acid Lactone-d3 serves as a robust and reliable tool for the quantitative investigation of cholesterol biosynthesis. Its application in conjunction with modern mass spectrometry techniques provides invaluable insights into the regulation of this vital metabolic pathway. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful isotopic tracer in their pursuit of novel therapeutic strategies for metabolic disorders. The provided visualizations of the biochemical pathway and experimental workflow further aim to clarify these complex processes, fostering a deeper understanding and facilitating more effective research design.

References

D,L-Mevalonic Acid Lactone-d3: A Technical Guide for Isotopic Labeling in Mevalonate Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of D,L-Mevalonic Acid Lactone-d3 as a stable isotope-labeled tool for investigating the mevalonate pathway. The mevalonate (MVA) pathway is a critical metabolic route responsible for the biosynthesis of isoprenoids, a diverse class of molecules including cholesterol, steroid hormones, and non-sterol isoprenoids vital for cellular function. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. This document details the properties of D,L-Mevalonic Acid Lactone-d3, experimental protocols for its use in metabolic labeling studies, and analytical methods for the quantification of labeled metabolites. Furthermore, it presents illustrative data and visualizations to facilitate the design and implementation of research utilizing this powerful tool.

Introduction to D,L-Mevalonic Acid Lactone-d3

D,L-Mevalonic Acid Lactone-d3 is a deuterated form of mevalonic acid lactone, the precursor to mevalonic acid. In biological systems, the lactone is hydrolyzed to the open-chain mevalonic acid, which then enters the mevalonate pathway. The incorporation of three deuterium atoms on the methyl group provides a stable isotopic label that can be traced through the downstream metabolic cascade using mass spectrometry-based techniques. This allows for the precise measurement of metabolic flux and the relative contribution of exogenous mevalonate to the synthesis of various isoprenoids.

Table 1: Properties of D,L-Mevalonic Acid Lactone-d3

PropertyValue
Alternate Names Tetrahydro-4-hydroxy-4-(methyl-d3)-2H-pyran-2-one; D,L-β-Hydroxy-β-(methyl-d3)-δ-valerolactone
CAS Number 61219-76-9[1]
Molecular Formula C₆H₇D₃O₃
Molecular Weight 133.16 g/mol [1]
Appearance Pale yellow oil
Purity ≥97% (CP); 99 atom % D

The Mevalonate Signaling Pathway

The mevalonate pathway is a sequence of enzymatic reactions that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway cluster_downstream Downstream Isoprenoid Synthesis Acetyl_CoA Acetyl-CoA (x2) Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase HMG_CoA_Synthase HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase HMG-CoA Reductase (Rate-limiting) Mevalonate_5_P Mevalonate-5-phosphate Mevalonate->Mevalonate_5_P Mevalonate Kinase Mevalonate_5_PP Mevalonate-5-pyrophosphate Mevalonate_5_P->Mevalonate_5_PP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_5_PP->IPP Mevalonate-5-pyrophosphate Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Dolichol Dolichol FPP->Dolichol Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone Cholesterol Cholesterol Squalene->Cholesterol D_L_Mevalonic_Acid_Lactone_d3 D,L-Mevalonic Acid Lactone-d3 D_L_Mevalonic_Acid_Lactone_d3->Mevalonate Hydrolysis

Figure 1: The Mevalonate Signaling Pathway.

Experimental Protocols

Metabolic Labeling of Cultured Cells

This protocol outlines a general procedure for labeling cultured mammalian cells with D,L-Mevalonic Acid Lactone-d3 to trace its incorporation into downstream isoprenoids.

Materials:

  • D,L-Mevalonic Acid Lactone-d3

  • Appropriate cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Water, LC-MS grade

  • Chloroform, ice-cold

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing D,L-Mevalonic Acid Lactone-d3 at the desired final concentration (e.g., 10-100 µM). The exact concentration should be optimized for the specific cell line and experimental goals.

  • Labeling: Aspirate the existing medium from the cells, wash once with pre-warmed PBS, and then add the labeling medium.

  • Incubation: Incubate the cells for a specific period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled precursor.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well/dish.

    • Scrape the cells and collect the cell lysate into a pre-chilled centrifuge tube.

    • For a biphasic extraction to separate polar and non-polar metabolites, add an equal volume of ice-cold chloroform and 0.5 volumes of ice-cold water.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the upper aqueous phase (polar metabolites) and the lower organic phase (lipids, including cholesterol) into separate tubes.

  • Sample Preparation for Analysis: Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis Seed_Cells Seed Cells Prepare_Medium Prepare Labeling Medium (with D,L-Mevalonic Acid Lactone-d3) Seed_Cells->Prepare_Medium Incubate Incubate for desired time Prepare_Medium->Incubate Wash_Cells Wash with ice-cold PBS Incubate->Wash_Cells Add_Methanol Add ice-cold 80% Methanol Wash_Cells->Add_Methanol Scrape_Collect Scrape and Collect Lysate Add_Methanol->Scrape_Collect Phase_Separation Biphasic Extraction (Methanol/Chloroform/Water) Scrape_Collect->Phase_Separation Collect_Phases Collect Aqueous and Organic Phases Phase_Separation->Collect_Phases Dry_Samples Dry Samples Collect_Phases->Dry_Samples Reconstitute Reconstitute in appropriate solvent Dry_Samples->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Analysis Data Analysis and Isotopologue Distribution LC_MS_Analysis->Data_Analysis

Figure 2: General Experimental Workflow.
Analytical Methodology: LC-MS/MS for Isoprenoid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of mevalonate pathway intermediates.

Sample Preparation:

  • Reconstitute the dried polar extracts in a suitable solvent (e.g., 50% methanol in water).

  • Reconstitute the dried lipid extracts in an appropriate organic solvent (e.g., isopropanol).

LC-MS/MS Parameters (Illustrative):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of isoprenoids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid or ammonium acetate.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific analytes.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of known isoprenoids and their deuterated counterparts.

Table 2: Illustrative LC-MS/MS Parameters for Selected Isoprenoids

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Polarity
Mevalonate147.159.1Negative
Mevalonate-d3150.162.1Negative
Farnesyl Pyrophosphate (FPP)381.279.0Negative
FPP-d3384.279.0Negative
Geranylgeranyl Pyrophosphate (GGPP)449.279.0Negative
GGPP-d3452.279.0Negative
Cholesterol369.3 (as [M-H₂O+H]⁺)161.1Positive
Cholesterol-d3372.3 (as [M-H₂O+H]⁺)161.1Positive

Note: The exact m/z values may vary depending on the adducts formed and the instrument used. These should be optimized empirically.

Data Presentation and Interpretation

The primary output of a metabolic labeling experiment is the measurement of the isotopic enrichment in downstream metabolites. This data can be used to calculate the fractional contribution of the labeled precursor to the synthesis of each metabolite.

Table 3: Illustrative Quantitative Data from a Metabolic Labeling Experiment

The following data is for illustrative purposes to demonstrate the expected outcome of a labeling experiment with D,L-Mevalonic Acid Lactone-d3 in a hypothetical cell line.

MetaboliteIncubation Time (hours)% Labeled (d3)
Mevalonate295.2 ± 2.1
Farnesyl Pyrophosphate (FPP)668.5 ± 4.3
Geranylgeranyl Pyrophosphate (GGPP)655.1 ± 3.9
Cholesterol2432.7 ± 2.8
Ubiquinone (CoQ10)2425.4 ± 3.1

This table illustrates the time-dependent incorporation of the deuterium label from D,L-Mevalonic Acid Lactone-d3 into various isoprenoids. The high initial labeling of mevalonate confirms the efficient uptake and conversion of the lactone. The subsequent appearance of the label in FPP, GGPP, cholesterol, and ubiquinone demonstrates the active flux through the mevalonate pathway.

Conclusion

D,L-Mevalonic Acid Lactone-d3 is an invaluable tool for researchers studying the mevalonate pathway. Its use in metabolic labeling experiments, coupled with sensitive analytical techniques like LC-MS/MS, allows for the detailed investigation of pathway dynamics, metabolic flux, and the impact of genetic or pharmacological perturbations. The protocols and data presented in this guide provide a framework for the successful implementation of such studies, ultimately contributing to a deeper understanding of isoprenoid biosynthesis in health and disease.

References

A Technical Guide to the Isotopic Purity of D,L-Mevalonic Acid Lactone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of D,L-Mevalonic Acid Lactone-d3, a critical internal standard for mass spectrometry-based quantification of mevalonic acid. Mevalonic acid is a key intermediate in the biosynthesis of cholesterol and other isoprenoids, making its accurate measurement vital in various fields of biomedical research and drug development. This document details the synthesis, isotopic purity analysis, and relevant experimental protocols for this deuterated standard.

Introduction to D,L-Mevalonic Acid Lactone-d3

D,L-Mevalonic Acid Lactone-d3 is a stable isotope-labeled analog of mevalonic acid lactone. The three deuterium atoms on the methyl group provide a distinct mass shift, allowing for its use as an internal standard in isotope dilution mass spectrometry. This method enables precise and accurate quantification of endogenous mevalonic acid in biological matrices by correcting for sample loss during preparation and variations in instrument response.

Synthesis of D,L-Mevalonic Acid Lactone-d3

The synthesis of D,L-Mevalonic Acid Lactone-d3 typically involves the introduction of a trideuterated methyl group at a key step in the synthesis of the mevalonolactone scaffold. A common synthetic approach is a Reformatsky-type reaction.

A plausible synthetic route is outlined below:

Synthesis_of_DL_Mevalonic_Acid_Lactone_d3 reagent1 CD3MgI (Trideuteriomethyl magnesium iodide) intermediate1 Intermediate Alkoxide reagent1->intermediate1 Grignard Reaction reagent2 4-acetoxy-2-butanone reagent2->intermediate1 product D,L-Mevalonic Acid Lactone-d3 intermediate1->product Lactonization reagent3 H3O+ (Acidic Workup) reagent3->product

A plausible synthetic pathway for D,L-Mevalonic Acid Lactone-d3.

In this pathway, a Grignard reagent prepared from trideuteriomethyl iodide (CD3I) is reacted with a suitable four-carbon starting material, such as 4-acetoxy-2-butanone. The subsequent acidic workup facilitates the hydrolysis of the ester and the cyclization to form the stable lactone ring, incorporating the d3-methyl group.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available D,L-Mevalonic Acid Lactone-d3 is typically high, ensuring its suitability as an internal standard. The primary quantitative metrics are the atom percent of deuterium and the isotopic distribution of the different deuterated species.

ParameterTypical SpecificationSource
Isotopic Purity (Atom % D)≥ 99%LGC Standards, Sigma-Aldrich
Chemical Purity≥ 97%Sigma-Aldrich

Isotopic Distribution:

While specific batch-to-batch data is found on the Certificate of Analysis (COA), a 99 atom % D enrichment for a d3-labeled compound theoretically results in a high abundance of the fully deuterated (d3) species, with minor contributions from d2, d1, and d0 species.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of D,L-Mevalonic Acid Lactone-d3 relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.

Experimental Workflow for Isotopic Purity Analysis by Mass Spectrometry:

MS_Workflow sample_prep Sample Preparation (Dilution in appropriate solvent) instrument Mass Spectrometry Analysis (e.g., LC-ESI-HRMS or GC-MS) sample_prep->instrument data_acq Data Acquisition (Full scan mass spectrum) instrument->data_acq data_proc Data Processing data_acq->data_proc peak_extraction Peak Extraction (Extract ion chromatograms for M, M+1, M+2, M+3) data_proc->peak_extraction integration Peak Integration (Determine peak areas) peak_extraction->integration calculation Isotopic Distribution Calculation (Correct for natural isotope abundance) integration->calculation result Isotopic Purity Report calculation->result

Workflow for determining isotopic purity via mass spectrometry.

Protocol for GC-MS Analysis:

  • Derivatization: To improve volatility and chromatographic behavior, D,L-Mevalonic Acid Lactone-d3 is often derivatized. A common method is silylation to form the trimethylsilyl (TMS) ether.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient is used to ensure good separation and peak shape.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan mode to observe the entire mass spectrum and identify the molecular ion cluster.

  • Data Analysis:

    • The mass spectrum of the derivatized D,L-Mevalonic Acid Lactone-d3 is analyzed.

    • The relative intensities of the molecular ion peaks corresponding to the d0, d1, d2, and d3 species are measured.

    • The raw intensities are corrected for the natural isotopic abundance of carbon-13 to accurately determine the isotopic distribution of the deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and the position of the deuterium labels.

Experimental Workflow for Isotopic Purity Analysis by NMR:

NMR_Workflow sample_prep Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl3) instrument NMR Spectrometer sample_prep->instrument data_acq Data Acquisition (1H and 13C NMR spectra) instrument->data_acq data_proc Data Processing (Fourier transform, phasing, baseline correction) data_acq->data_proc spectral_analysis Spectral Analysis (Chemical shift and integration analysis) data_proc->spectral_analysis purity_confirm Confirmation of Deuterium Incorporation spectral_analysis->purity_confirm

Workflow for confirming isotopic labeling via NMR spectroscopy.

Protocol for NMR Analysis:

  • Sample Preparation: The D,L-Mevalonic Acid Lactone-d3 sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl3).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • The ¹H NMR spectrum of the non-deuterated D,L-Mevalonic Acid Lactone shows a characteristic singlet for the methyl protons.

    • In the spectrum of the d3-labeled compound, this singlet will be significantly diminished or absent, confirming the high level of deuterium incorporation at the methyl position. The degree of residual signal can be used to estimate the amount of the d0 and d1 species.

  • ¹³C NMR Analysis:

    • In the ¹³C NMR spectrum of the non-deuterated compound, the methyl carbon appears as a quartet due to coupling with the three attached protons.

    • For the d3-labeled compound, the signal for the methyl carbon will appear as a multiplet (typically a septet) due to coupling with the three deuterium atoms (spin I=1), and it will be shifted slightly upfield. This confirms the location of the deuterium labeling.[1]

Conclusion

The high isotopic purity of commercially available D,L-Mevalonic Acid Lactone-d3, typically exceeding 99 atom % D, makes it an excellent internal standard for the accurate quantification of mevalonic acid. The combination of mass spectrometry and NMR spectroscopy provides a robust framework for the verification of its isotopic enrichment and structural integrity. Researchers and drug development professionals can confidently utilize this standard to obtain reliable and reproducible results in their studies of the mevalonate pathway and related metabolic processes.

References

Methodological & Application

Application Note: Quantification of Mevalonic Acid in Biological Matrices using D,L-Mevalonic Acid Lactone-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the accurate and sensitive quantification of mevalonic acid (MVA) in biological samples, such as plasma, serum, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mevalonic acid is a key intermediate in the cholesterol biosynthesis pathway, and its levels can serve as a critical biomarker for assessing the efficacy of HMG-CoA reductase inhibitors, such as statins.[1][2] To ensure analytical accuracy and account for variability in sample preparation and instrument response, a stable isotope-labeled internal standard, D,L-Mevalonic Acid Lactone-d3, is employed. The methodology described herein involves the conversion of mevalonic acid to its lactone form, followed by solid-phase extraction and subsequent analysis by LC-MS/MS.

Introduction

Mevalonic acid (MVA) is a pivotal molecule in the mevalonate pathway, a fundamental metabolic route for the synthesis of cholesterol, isoprenoids, and other essential biomolecules.[3][4] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to MVA, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs like statins.[1][3] Therefore, the precise quantification of MVA in biological fluids is crucial for drug development, metabolic research, and clinical diagnostics to monitor the effectiveness of therapeutic interventions.[2][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for MVA quantification due to its high sensitivity, specificity, and accuracy.[6][7] The use of a stable isotope-labeled internal standard, such as D,L-Mevalonic Acid Lactone-d3, is essential to correct for matrix effects and variations during sample processing, ensuring reliable and reproducible results.[6][8][9] This protocol details a robust LC-MS/MS method for the determination of MVA in various biological matrices.

Experimental Protocols

Materials and Reagents
  • D,L-Mevalonic Acid Lactone-d3 (Internal Standard)

  • Mevalonic Acid standard

  • Formic acid

  • Ammonium formate

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Hydrochloric acid

  • Solid-phase extraction (SPE) cartridges

  • Biological matrix (plasma, serum, or urine)

Sample Preparation
  • Spiking with Internal Standard : To 500 µL of the biological sample (plasma, serum, or urine), add a known concentration of D,L-Mevalonic Acid Lactone-d3 internal standard solution.[5]

  • Acidification : Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to its more stable lactone form, mevalonolactone.[5][6]

  • Solid-Phase Extraction (SPE) :

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the mevalonolactone and the internal standard from the cartridge.

  • Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, such as a mixture of mobile phase A and B.[5]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterCondition
LC System Agilent, Shimadzu, Waters, or equivalent
Column C18 or PFP column (e.g., HyPurity Advance, Luna PFP)[1][8]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate[5][8]
Mobile Phase B Acetonitrile or Methanol[1][5]
Flow Rate 200 - 500 µL/min
Gradient Optimized for separation of MVA from matrix components
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[1][8]
MRM Transitions Analyte (Mevalonolactone) and Internal Standard (Mevalonolactone-d3) specific transitions
Data Analysis

Quantification is performed using the multiple reaction monitoring (MRM) mode. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of mevalonic acid in the unknown samples is determined.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS quantification of mevalonic acid.

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference
Linearity Range0.5 - 50.0 ng/mL[8][10]
Correlation Coefficient (r²)> 0.99[8][10]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[8][10]
Limit of Detection (LOD)0.1 ng/mL[1]

Table 2: Accuracy and Precision

Quality Control SampleAccuracy (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Reference
Low QC85 - 115< 15< 15[2]
Medium QC85 - 115< 15< 15[2]
High QC85 - 115< 15< 15[2]

Visualizations

Mevalonate Pathway

The following diagram illustrates the key steps of the mevalonate pathway, highlighting the role of HMG-CoA reductase and the production of mevalonic acid.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonic Acid HMGCoA->Mevalonate HMG-CoA Reductase MevalonateP Mevalonate-5-Phosphate Mevalonate->MevalonateP Mevalonate Kinase MevalonatePP Mevalonate-5-Pyrophosphate MevalonateP->MevalonatePP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) MevalonatePP->IPP Diphosphomevalonate Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase Isoprenoids Isoprenoids, Cholesterol, etc. IPP->Isoprenoids DMAPP->Isoprenoids HMGCoASynthase HMG-CoA Synthase HMGCoAReductase HMG-CoA Reductase (Statin Target) MevalonateKinase Mevalonate Kinase PhosphomevalonateKinase Phosphomevalonate Kinase DiphosphomevalonateDecarboxylase Diphosphomevalonate Decarboxylase IPPIsomerase IPP Isomerase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with D,L-Mevalonic Acid Lactone-d3 (IS) Sample->Spike Acidify Acidification (HCl) (MVA -> MVAL) Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE DryReconstitute Dry Down & Reconstitute SPE->DryReconstitute LCMS LC-MS/MS Analysis (MRM Mode) DryReconstitute->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

References

Application Notes and Protocols for Quantitative Metabolomics using D,L-Mevalonic Acid Lactone-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate pathway, a fundamental metabolic route responsible for the synthesis of a diverse array of essential biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids like coenzyme Q10.[1][2][3] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs such as statins.[3][4] Consequently, the accurate quantification of mevalonic acid in biological matrices serves as a critical biomarker for assessing the in vivo efficacy of statins and for studying disorders related to cholesterol metabolism.[5][6][7]

D,L-Mevalonic Acid Lactone-d3 is a deuterated stable isotope-labeled internal standard designed for the precise and accurate quantification of mevalonic acid in various biological samples using mass spectrometry-based techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] Its use in stable isotope dilution assays minimizes matrix effects and corrects for analyte loss during sample preparation and analysis, ensuring high-quality quantitative data.[11]

Applications:

  • Drug Development: To assess the pharmacodynamic effects of HMG-CoA reductase inhibitors (statins) on cholesterol biosynthesis.[1][7]

  • Metabolic Research: To investigate the regulation and function of the mevalonate pathway in both health and disease states, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2]

  • Clinical Research: As a diagnostic tool for inherited metabolic disorders such as mevalonic aciduria, which is characterized by a deficiency in mevalonate kinase.[12]

  • Biotechnology: To monitor and optimize the microbial production of isoprenoids for biofuels and pharmaceuticals.[1]

The Mevalonate Pathway

The mevalonate pathway commences with acetyl-CoA and proceeds through several enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for isoprenoids.[3] A simplified diagram of the pathway leading to key downstream products is presented below.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA MevalonicAcid Mevalonic Acid (MVA) HMGCoA->MevalonicAcid HMG-CoA reductase (Rate-limiting step) Mevalonate5P Mevalonate-5-phosphate MevalonicAcid->Mevalonate5P Mevalonate5PP Mevalonate-5-pyrophosphate Mevalonate5P->Mevalonate5PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate5PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene NonSterol Non-sterol Isoprenoids (e.g., CoQ10, Dolichol) FPP->NonSterol PrenylatedProteins Prenylated Proteins FPP->PrenylatedProteins GGPP->NonSterol GGPP->PrenylatedProteins Cholesterol Cholesterol Squalene->Cholesterol

Caption: Simplified Mevalonate Pathway.

Experimental Protocols

The following protocols describe the quantitative analysis of mevalonic acid in human plasma/serum using D,L-Mevalonic Acid Lactone-d3 as an internal standard. Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone.[4][13] Acidification of the sample promotes the conversion to the lactone form for extraction, which can then be analyzed by LC-MS/MS.[5][14][15]

Sample Preparation and Extraction

This protocol is a composite of established methods for the extraction of mevalonic acid from plasma or serum.[5][14][16]

Materials:

  • Human plasma or serum samples

  • D,L-Mevalonic Acid Lactone-d3 internal standard solution (in a compatible solvent like methanol or acetonitrile)

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., reversed-phase)

  • Methanol

  • Acetonitrile

  • Ammonium formate

  • Ammonium hydroxide

  • Water (LC-MS grade)

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 500 µL aliquot of plasma/serum, add the D,L-Mevalonic Acid Lactone-d3 internal standard.

  • Acidify the sample with HCl to facilitate the conversion of mevalonate to mevalonolactone.[5]

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).

  • Elute the mevalonolactone and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of mobile phases.[7] Some protocols may include a step to restore the non-lactonic form using a basic solution like ammonium hydroxide before injection.[5]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterExample Condition
Column Reversed-phase C18 or similar (e.g., BioBasic AX 150 x 2.1 mm, 5 µm)[5]
Mobile Phase A 10 mM Ammonium formate in water, pH 8[5][16]
Mobile Phase B Acetonitrile[5][16]
Flow Rate 200 µL/min[5]
Injection Volume 10 µL[5]
Gradient A gradient elution is typically used to separate the analyte from matrix components.

Mass Spectrometry (MS) Conditions:

ParameterExample Condition
Ionization Mode Electrospray Ionization (ESI), positive or negative mode.[6][16]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Specific m/z for Mevalonolactone
Product Ion (Q3) Specific m/z for Mevalonolactone fragment
Precursor Ion (Q1) - IS Specific m/z for D,L-Mevalonic Acid Lactone-d3
Product Ion (Q3) - IS Specific m/z for D,L-Mevalonic Acid Lactone-d3 fragment

Quantitative Data

The performance of quantitative methods for mevalonic acid using a deuterated internal standard is summarized below. These values are compiled from various published methods and demonstrate the typical performance characteristics of such assays.

ParameterPlasma/SerumReference
Linearity Range 0.2 - 35 ng/mL[14]
0.25 - 25 ng/mL[7]
0.5 - 50 ng/mL[16]
2.5 - 250 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[14]
0.5 ng/mL[1][16]
2.5 ng/mL[5]
Inter-assay Precision (%CV) ≤7.00%[7]
9% (at 10.5 ng/mL)[6]
Intra-assay Precision (%CV) 0.5% - 4%[5]
2.2% (at 6.5 ng/mL)[6]
2.6% (at 10.5 ng/mL)[6]
Recovery 98 ± 8%[6]

Experimental Workflow

The overall workflow for a typical quantitative metabolomics experiment using D,L-Mevalonic Acid Lactone-d3 is depicted below.

Workflow SampleCollection Sample Collection (Plasma, Serum, etc.) Spiking Spike with D,L-Mevalonic Acid Lactone-d3 (IS) SampleCollection->Spiking Extraction Sample Preparation (Acidification & SPE/LLE) Spiking->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Quantitative Metabolomics Workflow.

Conclusion

D,L-Mevalonic Acid Lactone-d3 is an essential tool for the accurate and precise quantification of mevalonic acid in complex biological matrices. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust and reliable method for applications in drug development, clinical research, and the broader field of metabolomics. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to establish and validate quantitative assays for mevalonic acid, enabling deeper insights into the dynamics of the mevalonate pathway.

References

Application Notes and Protocols for D,L-Mevalonic Acid Lactone-d3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within cells and tissues. The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[1][2] Dysregulation of the MVA pathway is implicated in numerous diseases, including cancer, cardiovascular disease, and certain genetic disorders.[3] Stable isotope tracing, coupled with mass spectrometry, offers a precise method for quantifying the flux through this pathway. D,L-Mevalonic Acid Lactone-d3 is a deuterated stable isotope of mevalonic acid lactone, a key intermediate in the MVA pathway, making it an excellent tracer for these studies.[4][5]

These application notes provide detailed protocols for utilizing D,L-Mevalonic Acid Lactone-d3 to conduct metabolic flux analysis of the mevalonate pathway in cultured cells. The protocols cover cell culture, stable isotope labeling, metabolite extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts

Metabolic flux analysis with stable isotopes involves introducing a labeled substrate (tracer) into a biological system and tracking the incorporation of the isotope into downstream metabolites. By measuring the isotopic enrichment of these metabolites over time, the rate of synthesis and turnover can be calculated, providing a quantitative measure of pathway activity.

D,L-Mevalonic Acid Lactone-d3, once it enters the cell, is hydrolyzed to D-Mevalonic Acid-d3, which then participates in the mevalonate pathway. The deuterium label (d3) allows for its distinction from the endogenous, unlabeled mevalonate pool.

Key Applications

  • Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting the mevalonate pathway (e.g., statins).

  • Cancer Research: Investigate the role of the mevalonate pathway in tumor growth and proliferation.

  • Cardiovascular Research: Study the regulation of cholesterol biosynthesis in various cell types.

  • Inherited Metabolic Disorders: Diagnose and understand the pathophysiology of diseases related to mevalonate pathway dysfunction.

Data Presentation

The following tables provide a summary of typical experimental parameters and expected outcomes for metabolic flux analysis using D,L-Mevalonic Acid Lactone-d3.

Table 1: Recommended Tracer Concentrations and Incubation Times for Cell Culture Experiments

Cell TypeTracer Concentration (µM)Incubation Time (hours)
Cancer Cell Lines (e.g., HeLa, MCF7)10 - 1006 - 24
Primary Hepatocytes5 - 5012 - 48
Immortalized Fibroblasts10 - 758 - 36

Table 2: Key Mevalonate Pathway Metabolites and their Expected Mass Shifts with D,L-Mevalonic Acid Lactone-d3 Labeling

MetaboliteUnlabeled (M+0) m/z (example)Labeled (M+3) m/z (example)Analytical Method
Mevalonic AcidVaries with derivatizationVaries with derivatizationGC-MS, LC-MS/MS
Isopentenyl Pyrophosphate (IPP)365.0 (negative ion mode)368.0 (negative ion mode)LC-MS/MS
Dimethylallyl Pyrophosphate (DMAPP)365.0 (negative ion mode)368.0 (negative ion mode)LC-MS/MS
Geranyl Pyrophosphate (GPP)413.1 (negative ion mode)416.1 (negative ion mode)LC-MS/MS
Farnesyl Pyrophosphate (FPP)461.1 (negative ion mode)464.1 (negative ion mode)LC-MS/MS
Squalene410.4 (as [M+H]+)413.4 (as [M+H]+)GC-MS, LC-MS
Cholesterol369.3 (as TMS derivative)372.3 (as TMS derivative)GC-MS

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with D,L-Mevalonic Acid Lactone-d3.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • D,L-Mevalonic Acid Lactone-d3 (CAS: 61219-76-9)[4]

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

  • Tracer Preparation: Prepare a stock solution of D,L-Mevalonic Acid Lactone-d3 in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in complete cell culture medium to the desired final concentration (refer to Table 1).

  • Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing D,L-Mevalonic Acid Lactone-d3 to the cells.

  • Incubation: Incubate the cells for the desired period (refer to Table 1) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Metabolite Extraction: Following incubation, proceed immediately to metabolite extraction (Protocol 2).

Protocol 2: Metabolite Extraction from Cultured Cells

This protocol details the steps for quenching metabolic activity and extracting metabolites for subsequent analysis.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.

  • Washing: Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Extraction: Add ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate well).

  • Cell Lysis: Scrape the cells from the plate in the presence of the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation and Analysis by GC-MS

This protocol is suitable for the analysis of less polar metabolites of the mevalonate pathway, such as cholesterol.

Materials:

  • Metabolite extract from Protocol 2

  • Nitrogen gas stream or vacuum concentrator

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • GC-MS system

Procedure:

  • Drying: Evaporate the solvent from the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To the dried residue, add the derivatization reagent (e.g., 50 µL of MSTFA + 1% TMCS) and incubate at 60°C for 30 minutes to convert the metabolites into their volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode to quantify the abundance of specific labeled and unlabeled metabolites (refer to Table 2).

Protocol 4: Sample Preparation and Analysis by LC-MS/MS

This protocol is ideal for the analysis of polar, phosphorylated intermediates of the mevalonate pathway.

Materials:

  • Metabolite extract from Protocol 2

  • LC-MS/MS system

  • Appropriate LC column (e.g., C18 or HILIC)

  • Mobile phases (e.g., ammonium acetate or formate buffers and acetonitrile)

Procedure:

  • Sample Reconstitution: If the sample was dried, reconstitute the metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

  • LC-MS/MS Analysis: Inject an aliquot of the sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate the metabolites using a suitable LC column and gradient elution.

    • Tandem Mass Spectrometry: Operate the mass spectrometer in a targeted manner using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the labeled and unlabeled mevalonate pathway intermediates (refer to Table 2).

Visualization of Workflows and Pathways

Metabolic Flux Analysis Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A Cell Culture B Addition of D,L-Mevalonic Acid Lactone-d3 A->B C Incubation B->C D Quenching & Metabolite Extraction C->D E Sample Preparation (Derivatization for GC-MS) D->E F GC-MS or LC-MS/MS Analysis D->F E->F G Data Acquisition F->G H Isotopologue Distribution Analysis G->H I Metabolic Flux Calculation H->I J Biological Interpretation I->J

Caption: Experimental workflow for metabolic flux analysis.

Mevalonate Pathway Labeling cluster_input Tracer Input cluster_pathway Mevalonate Pathway Tracer D,L-Mevalonic Acid Lactone-d3 MVA Mevalonic Acid-d3 Tracer->MVA MVAP Mevalonate-5-P-d3 MVA->MVAP MVAPP Mevalonate-5-PP-d3 MVAP->MVAPP IPP Isopentenyl-PP-d3 MVAPP->IPP DMAPP Dimethylallyl-PP-d3 IPP->DMAPP GPP Geranyl-PP-d3 IPP->GPP DMAPP->GPP FPP Farnesyl-PP-d3 GPP->FPP Squalene Squalene-d3 FPP->Squalene Cholesterol Cholesterol-d3 Squalene->Cholesterol

Caption: Incorporation of deuterium from D,L-Mevalonic Acid Lactone-d3.

Data Analysis and Interpretation

The raw data from the mass spectrometer will consist of the signal intensities for the different isotopologues (M+0, M+1, M+2, M+3, etc.) of each metabolite.

  • Correction for Natural Isotope Abundance: The raw data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 2H).

  • Calculation of Isotopic Enrichment: The fractional or molar percent enrichment (MPE) of the deuterium label in each metabolite is calculated.

  • Metabolic Modeling: The isotopic enrichment data is then used in metabolic models to calculate the relative or absolute flux through the mevalonate pathway. This often involves specialized software packages for metabolic flux analysis.

Conclusion

D,L-Mevalonic Acid Lactone-d3 is a valuable tool for researchers studying the dynamics of the mevalonate pathway. The protocols outlined in these application notes provide a framework for conducting stable isotope tracing experiments to gain quantitative insights into the metabolic flux of this critical pathway. These methods can be adapted for various research and drug development applications, ultimately contributing to a better understanding of cellular metabolism in health and disease.

References

Protocol for D,L-Mevalonic Acid Lactone-d3 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-Mevalonic acid lactone-d3 (MVA-d3) is a deuterated analog of mevalonic acid lactone, a key precursor in the mevalonate pathway. This metabolic pathway is fundamental for the biosynthesis of a diverse array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are critical for various cellular processes, most notably the post-translational modification of proteins known as prenylation.

In cell culture studies, MVA-d3 serves as a powerful tool for metabolic tracing and flux analysis. By introducing a stable isotope label, researchers can track the incorporation of the d3-mevalonate backbone into downstream isoprenoids and prenylated proteins using mass spectrometry. This enables the precise quantification of pathway activity and the investigation of the effects of pharmacological agents or genetic modifications on this crucial metabolic route. This document provides detailed protocols for the application of D,L-Mevalonic Acid Lactone-d3 in cell culture for studying the mevalonate pathway and protein prenylation.

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the deuterium label into downstream metabolites of the mevalonate pathway to quantify their synthesis rates.

  • Protein Prenylation Studies: Assessing the rate of farnesylation and geranylgeranylation of proteins by monitoring the incorporation of d3-isoprenoid moieties.

  • Drug Development: Evaluating the efficacy and mechanism of action of drugs targeting the mevalonate pathway, such as statins and farnesyltransferase inhibitors.

  • Internal Standard: Serving as an internal standard for the accurate quantification of endogenous mevalonate and its metabolites in cell extracts.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with D,L-Mevalonic Acid Lactone-d3

This protocol describes the general procedure for labeling cultured mammalian cells with MVA-d3 to study the biosynthesis of isoprenoids.

Materials:

  • D,L-Mevalonic Acid Lactone-d3

  • Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell scraper or trypsin-EDTA

  • Cold (-20°C) acetonitrile

  • Ice-cold water

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the complete culture medium supplemented with dFBS. The use of dialyzed serum is recommended to minimize the presence of unlabeled small molecule metabolites that could interfere with the labeling experiment[1].

  • Preparation of MVA-d3 Stock Solution: Prepare a stock solution of D,L-Mevalonic Acid Lactone-d3 in sterile water or culture medium. The lactone form will hydrolyze to the active mevalonic acid in the aqueous solution. A gentle warming at 37°C for 30 minutes can facilitate this conversion.

  • Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium containing the desired final concentration of MVA-d3. Typical concentrations range from 10 µM to 100 µM, but should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells for a specified period. The incubation time will depend on the turnover rate of the metabolites of interest. For rapidly synthesized isoprenoids, a few hours may be sufficient. For achieving isotopic steady state in downstream products like cholesterol, longer incubation times (24-72 hours) may be necessary[2][3].

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.

    • Immediately add 1 mL of cold (-20°C) acetonitrile to each well (for a 6-well plate) and incubate at -20°C for 15-20 minutes to precipitate proteins and extract metabolites[1].

    • Scrape the cells in the acetonitrile and transfer the cell lysate to a microcentrifuge tube.

    • Add 0.75 mL of ice-cold water to the tube, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Collect the supernatant containing the extracted metabolites for subsequent analysis by LC-MS/MS.

Protocol 2: Analysis of Isoprenoid Intermediates by LC-MS/MS

This protocol outlines the analysis of d3-labeled isoprenoid pyrophosphates from cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Metabolite extract from Protocol 1

  • LC-MS/MS system equipped with a C18 reverse-phase column or a HILIC column[4]

  • Appropriate mobile phases (e.g., ammonium formate buffer and acetonitrile)[5]

  • Internal standards (optional, for absolute quantification)

Procedure:

  • Sample Preparation: The collected supernatant from the metabolite extraction can often be directly injected for LC-MS/MS analysis. If necessary, samples can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.

  • Chromatographic Separation: Separate the isoprenoid pyrophosphates using a suitable LC method. Due to their polar nature, HILIC chromatography can be effective[4]. Alternatively, reverse-phase chromatography with an ion-pairing agent can be used.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Perform analysis in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the unlabeled and d3-labeled isoprenoids. The specific precursor-to-product ion transitions for each metabolite will need to be determined empirically or from the literature. A common product ion for pyrophosphate-containing molecules is m/z 79[6].

    • For MVA-d3, the mass shift of +3 Da will be observed in the precursor ion compared to the unlabeled MVA. This mass shift will propagate through the downstream isoprenoids (e.g., IPP-d3, DMAPP-d3, GPP-d3, FPP-d3, GGPP-d3).

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled (M+0) and labeled (M+3) forms of each isoprenoid.

    • Calculate the isotopic enrichment for each metabolite as the ratio of the labeled peak area to the total peak area (labeled + unlabeled).

    • This enrichment data provides a measure of the fractional synthesis of each isoprenoid from the exogenously supplied MVA-d3 during the labeling period.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison between different experimental conditions.

Table 1: Isotopic Enrichment of Mevalonate Pathway Intermediates in Cultured Cells

MetaboliteUnlabeled (M+0) Peak Area (Arbitrary Units)Labeled (M+3) Peak Area (Arbitrary Units)% Isotopic Enrichment
Control Cells
Mevalonic Acid (MVA)1.2 x 10^69.8 x 10^689.1%
Isopentenyl Pyrophosphate (IPP)8.5 x 10^56.2 x 10^542.2%
Farnesyl Pyrophosphate (FPP)4.1 x 10^52.5 x 10^537.9%
Geranylgeranyl Pyrophosphate (GGPP)3.2 x 10^51.8 x 10^536.0%
Treated Cells (e.g., with Statin)
Mevalonic Acid (MVA)2.5 x 10^51.1 x 10^797.8%
Isopentenyl Pyrophosphate (IPP)9.2 x 10^57.1 x 10^543.6%
Farnesyl Pyrophosphate (FPP)4.5 x 10^52.9 x 10^539.2%
Geranylgeranyl Pyrophosphate (GGPP)3.6 x 10^52.1 x 10^536.8%

Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and labeling time.

Visualization of Pathways and Workflows

Mevalonate Signaling Pathway

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate-d3 HMG_CoA->Mevalonate HMGCR (Statin inhibition) Mevalonate_P Mevalonate-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-PP Mevalonate_P->Mevalonate_PP IPP IPP-d3 Mevalonate_PP->IPP DMAPP DMAPP-d3 IPP->DMAPP GPP GPP-d3 DMAPP->GPP FPP FPP-d3 GPP->FPP GGPP GGPP-d3 FPP->GGPP Squalene Squalene FPP->Squalene Protein_F Farnesylated Proteins FPP->Protein_F FTase Protein_GG Geranylgeranylated Proteins GGPP->Protein_GG GGTase Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate pathway showing the incorporation of D,L-Mevalonic Acid Lactone-d3.

Experimental Workflow for MVA-d3 Labeling and Analysis

Experimental_Workflow Start Start: Seed Cells Labeling Metabolic Labeling with MVA-d3 Start->Labeling Quenching Quench Metabolism (Cold Acetonitrile) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Isotopic Enrichment Calculation Analysis->Data End End: Biological Interpretation Data->End

Caption: Workflow for stable isotope tracing using D,L-Mevalonic Acid Lactone-d3.

References

Application Note: Quantitative Analysis of Mevalonic Acid in Human Plasma using D,L-Mevalonic Acid Lactone-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mevalonic acid (MVA) is a crucial intermediate in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to MVA, is a primary target for cholesterol-lowering drugs like statins.[1] Consequently, the quantification of MVA in biological fluids serves as a key biomarker for assessing the rate of cholesterol biosynthesis and evaluating the pharmacodynamic effects of statin therapies.[2][3]

Mevalonic acid exists in an aqueous solution in equilibrium with its cyclic ester form, mevalonolactone.[4] For analytical purposes, sample preparation methods often involve the acidification of the biological matrix to convert MVA entirely to mevalonolactone, which is more readily extractable.[3][5] This application note details a robust and sensitive method for the quantification of MVA in human plasma. The protocol employs D,L-Mevalonic Acid Lactone-d3 as an internal standard (IS) for accurate quantification, followed by solid-phase extraction (SPE) and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mevalonate Biosynthesis Pathway

The mevalonate pathway is a fundamental metabolic route beginning with Acetyl-CoA.[1] Two molecules of Acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to HMG-CoA.[6] The key regulatory step is the reduction of HMG-CoA by HMG-CoA reductase to yield (R)-mevalonate.[1][6] Mevalonate is subsequently phosphorylated and decarboxylated to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors to a vast array of isoprenoid compounds.[1]

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa + Acetyl-CoA mevalonate Mevalonic Acid (MVA) hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) mevalonate_p Mevalonate-5-Phosphate mevalonate->mevalonate_p mevalonate_pp Mevalonate-5-Pyrophosphate mevalonate_p->mevalonate_pp ipp Isopentenyl Pyrophosphate (IPP) mevalonate_pp->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp isoprenoids Isoprenoids (e.g., Cholesterol, CoQ10) ipp->isoprenoids dmapp->isoprenoids

Caption: Simplified Mevalonate Biosynthesis Pathway.

Experimental Protocols

Principle of the Method

The analytical method is based on the principle of stable isotope dilution using D,L-Mevalonic Acid Lactone-d3 as the internal standard. Endogenous mevalonic acid in the plasma sample is first converted to its lactone form by acidification.[5] The mevalonolactone and the deuterated internal standard are then extracted from the plasma matrix using solid-phase extraction (SPE).[3][7] The purified extract is analyzed by reverse-phase LC-MS/MS, allowing for sensitive and specific quantification.

Sample_Prep_Workflow start Plasma Sample (e.g., 500 µL) add_is Spike with Internal Standard (D,L-Mevalonic Acid Lactone-d3) start->add_is acidify Acidify with HCl (Converts MVA to Lactone) add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe load Load Sample spe->load wash Wash Cartridge spe->wash elute Elute Analytes spe->elute dry Evaporate to Dryness (Under Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

References

Application Note & Protocol: Quantification of Mevalonic Acid in Human Urine Using a Deuterated Internal Standard by GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mevalonic acid (MVA) is a key intermediate in the cholesterol biosynthesis pathway.[1] Its concentration in biological fluids, such as urine, serves as a valuable biomarker for diagnosing certain metabolic disorders, like Mevalonic Aciduria, and for monitoring the efficacy of cholesterol-lowering drugs, such as statins, which inhibit HMG-CoA reductase.[1][2][3] The quantitative analysis of mevalonic acid is challenging due to its presence in a complex biological matrix and the need for high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as deuterated mevalonic acid, coupled with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a robust and accurate method for its quantification.[4][5][6] This document provides detailed protocols for the analysis of mevalonic acid in human urine using both GC-MS and LC-MS/MS with a deuterated internal standard.

Mevalonate Biosynthesis Pathway

The diagram below illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the formation of mevalonic acid.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase MevalonicAcid Mevalonic Acid HMGCoA->MevalonicAcid HMG-CoA reductase (Rate-limiting step) Downstream Isoprenoids, Cholesterol, etc. MevalonicAcid->Downstream Mevalonate kinase

Caption: The Mevalonate Biosynthesis Pathway.

Experimental Protocols

Two primary methods for the quantification of mevalonic acid in urine are detailed below: a GC-MS method and an LC-MS/MS method. Both methods utilize a deuterated internal standard for accurate quantification.

I. GC-MS Method for Urinary Mevalonic Acid Analysis

This protocol is based on the conversion of mevalonic acid to its lactone form, followed by extraction and derivatization before GC-MS analysis.[4][7][8]

A. Materials and Reagents

  • Mevalonic acid standard

  • Deuterated mevalonic acid internal standard (e.g., ²H₇-mevalonolactone)[7]

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[7]

  • Urine collection containers[9]

B. Sample Preparation and Extraction Workflow

GCMS_Workflow Urine Urine Sample Collection Spike Spike with Deuterated Internal Standard Urine->Spike Acidify Acidification (e.g., HCl) to form Mevalonolactone Spike->Acidify Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extract Dry Dry Organic Phase (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Hydrolyze Hydrolysis with NaOH Evaporate->Hydrolyze Derivatize Derivatization (e.g., with BSTFA) Hydrolyze->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: GC-MS Sample Preparation and Analysis Workflow.

C. Detailed Protocol

  • Sample Collection and Storage: Collect urine in a sterile container without preservatives and store at -20°C or lower until analysis.[9]

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of deuterated mevalonic acid internal standard.

  • Lactonization: Acidify the urine sample to a pH of approximately 1-2 with HCl to facilitate the conversion of mevalonic acid to its more extractable lactone form (mevalonolactone). Incubate as needed.

  • Extraction: Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Repeat the extraction twice.[7]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate.[7] Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]

  • Hydrolysis: Reconstitute the dried extract in a small volume of NaOH solution to hydrolyze the lactone back to mevalonic acid.[7]

  • Derivatization: Evaporate the sample to dryness again and add BSTFA with 1% TMCS.[7] Heat the sample at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

D. Instrumental Parameters (Example)

ParameterSetting
Gas Chromatograph
ColumnDB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Inlet Temperature250°C
Oven ProgramInitial 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Carrier GasHelium at a constant flow rate of 1 mL/min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[4]
Acquisition ModeSelected Ion Monitoring (SIM)[4]
Monitored Ions (m/z)Endogenous MVA derivative, Deuterated MVA derivative[4]
II. LC-MS/MS Method for Urinary Mevalonic Acid Analysis

This method offers high sensitivity and specificity and may not require derivatization.[5][6]

A. Materials and Reagents

  • Mevalonic acid standard

  • Deuterated mevalonic acid internal standard (e.g., hepta-deuterated mevalonic acid)[5][6]

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric or C18)[5]

  • Urine collection containers[9]

B. Sample Preparation and Analysis Workflow

LCMS_Workflow Urine Urine Sample Collection Spike Spike with Deuterated Internal Standard Urine->Spike Acidify Acidification to form Mevalonolactone Spike->Acidify SPE Solid Phase Extraction (SPE) (e.g., Polymeric or C18) Acidify->SPE Elute Elution of Analyte SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

C. Detailed Protocol

  • Sample Collection and Storage: Collect urine in a sterile container without preservatives and store at -20°C or lower.[9]

  • Internal Standard Spiking: Add a known amount of deuterated mevalonic acid internal standard to a 1 mL urine sample.

  • Lactonization: Acidify the sample with an appropriate acid to convert mevalonic acid to mevalonolactone.[5]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., polymeric) with methanol followed by water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the mevalonolactone with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.[5]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

D. Instrumental Parameters (Example)

ParameterSetting
Liquid Chromatograph
ColumnPolar-endcapped C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[5]
Mobile PhaseA: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid[5]
GradientIsocratic or gradient elution as optimized for separation
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Tandem Mass Spectrometer
Ionization ModeNegative Ion Electrospray (ESI-)[5]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsPrecursor and product ions for both endogenous and deuterated MVA

Quantitative Data Summary

The following tables summarize typical performance characteristics of the described methods.

Table 1: GC-MS Method Performance

ParameterTypical ValueReference
Linearity Range7.5 - 300 ng/mL[10]
Precision (CV%)Within-assay: 4.02%, Between-assay: 8%[8]
RecoveryApproximately 70%[4]
Limit of Quantitation (LOQ)7.5 ng/mL[10]

Table 2: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity Range25.0 - 1,000 ng/mL[5][6]
Precision (CV%)<15%
Accuracy85-115%
Limit of Detection (LOD)0.1 ng/mL[3]

Table 3: Reference Ranges for Urinary Mevalonic Acid

Age GroupReference Range (mmol/mol creatinine)Reference
0 - 0.5 years0.2 - 1.9[7]
0.5 - 1 year0.2 - 1.0[7]
1 - 5 years0.1 - 0.7[7]
> 5 years0.1 - 0.7[7]

Conclusion

The use of a deuterated internal standard in conjunction with either GC-MS or LC-MS/MS provides a highly accurate and precise method for the quantification of mevalonic acid in urine. These methods are essential for the diagnosis and monitoring of metabolic disorders related to the cholesterol biosynthesis pathway and for the development of targeted pharmaceuticals. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs and sample throughput.

References

Application Notes and Protocols: D,L-Mevalonic Acid Lactone-d3 for Elucidating Statin Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D,L-Mevalonic Acid Lactone-d3 as a crucial tool in studying the pharmacodynamics and cellular effects of statins. The protocols detailed herein are designed for researchers in metabolic diseases, cardiovascular pharmacology, and drug development to accurately assess the efficacy and mechanism of action of HMG-CoA reductase inhibitors.

Introduction

Statins are a class of drugs widely prescribed to lower cholesterol levels by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This pathway is central to the synthesis of cholesterol and various non-sterol isoprenoids essential for numerous cellular functions.[1][3] Understanding the precise impact of statins on this pathway is critical for developing more effective therapies and managing potential side effects. D,L-Mevalonic Acid Lactone-d3 serves as a stable isotope-labeled internal standard or tracer for the quantitative analysis of mevalonic acid, the direct product of the HMG-CoA reductase reaction. Its use in conjunction with mass spectrometry-based methods allows for highly sensitive and specific measurement of pathway flux and enzyme inhibition.

Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone.[4] The deuterated lactone, D,L-Mevalonic Acid Lactone-d3, is readily converted to deuterated mevalonic acid in biological systems, making it an ideal tool for isotope dilution mass spectrometry.

Key Applications

  • Quantification of HMG-CoA Reductase Activity: Directly measure the enzymatic activity by tracing the conversion of a substrate to mevalonic acid.

  • Assessment of Statin Potency: Determine the IC50 values of various statins by measuring the inhibition of mevalonic acid production.

  • Pharmacodynamic Studies: Monitor the in vivo effects of statin treatment on cholesterol biosynthesis by measuring mevalonate levels in plasma, urine, or tissues.[5][6][7]

  • Investigation of Statin Side Effects: Explore the impact of statin-induced mevalonate depletion on downstream cellular processes.[8][9]

Data Presentation

Table 1: Quantitative Analysis of Mevalonate in Human Plasma
ParameterValueReference
Dynamic Range2.5 - 250 ng/mL[10]
Linearity (r²)0.999[10]
Intraday CV%0.5% - 4%[10]
Limit of Detection (LOD)2 pg[10]
Limit of Quantification (LOQ)2.5 ng/mL[10]
Table 2: Effect of Atorvastatin Treatment on Mevalonate Levels
Sample TypeTreatmentMedian Differencep-valueReference
Blood PlasmaAtorvastatin (40 mg/day)-38%< 0.001[8][11]
Muscle TissueAtorvastatin (40 mg/day)0.05% (not significant)-[8][11]

Signaling and Experimental Workflow Diagrams

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonic Acid Downstream Cholesterol & Isoprenoids Mevalonate->Downstream Statins Statins Statins->HMGCR Inhibits HMGCR->Mevalonate Catalyzes

Caption: The Mevalonate Pathway and the inhibitory action of statins on HMG-CoA reductase.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Plasma/Tissue Homogenate Spike Spike with D,L-Mevalonic Acid Lactone-d3 Sample->Spike Acidify Acidification (HCl) (Converts Mevalonate to Lactone) Spike->Acidify Extract Solid Phase Extraction (SPE) Acidify->Extract Reconstitute Reconstitute in Ammonium Hydroxide (Restores Acid Form) Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantify Mevalonate vs. d3-Mevalonate Inject->Quantify Calculate Calculate Endogenous Mevalonate Concentration Quantify->Calculate Assess Assess Statin Efficacy Calculate->Assess

Caption: General experimental workflow for quantifying mevalonate using D,L-Mevalonic Acid Lactone-d3 and LC-MS/MS.

Experimental Protocols

Protocol 1: Quantification of Mevalonate in Plasma using LC-MS/MS

This protocol is adapted from established methods for the reliable and rapid quantification of mevalonate in plasma.[10]

Materials:

  • D,L-Mevalonic Acid Lactone-d3 (as internal standard)

  • Human Plasma Samples

  • Hydrochloric Acid (HCl)

  • Ammonium Hydroxide

  • Solid Phase Extraction (SPE) Cartridges

  • LC-MS/MS System (e.g., Thermo Scientific LTQ linear ion trap mass spectrometer)

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma sample, add a known amount of D,L-Mevalonic Acid Lactone-d3 (e.g., 20 ng).

    • Acidify the sample with HCl to facilitate the conversion of mevalonic acid to its lactone form.[10]

    • Perform solid phase extraction (SPE) to purify the mevalonolactone.

    • Dry the purified sample.

    • Reconstitute the dried sample in 400 µL of 0.2% ammonium hydroxide to convert the lactone back to the mevalonic acid form.[10]

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection.

    • Quantify the endogenous mevalonate by comparing its peak area to the peak area of the deuterated internal standard.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of mevalonic acid.

    • Determine the concentration of mevalonate in the plasma samples based on the calibration curve.

Protocol 2: In Vitro HMG-CoA Reductase Activity Assay

This protocol outlines a method to assess the inhibitory effect of statins on HMG-CoA reductase activity in a cell-free system.

Materials:

  • HMG-CoA Reductase Enzyme

  • HMG-CoA Substrate

  • NADPH

  • Statin compounds of interest

  • D,L-Mevalonic Acid Lactone-d3 (for standard curve)

  • Reaction Buffer

  • LC-MS/MS System

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH, and HMG-CoA reductase enzyme.

    • Add the statin compound at various concentrations to different tubes. Include a control with no statin.

    • Pre-incubate the mixture at 37°C for a specified time.

    • Initiate the reaction by adding the HMG-CoA substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding acid).

  • Sample Preparation for Analysis:

    • Follow the sample preparation steps outlined in Protocol 1 (spiking with internal standard, acidification, extraction, and reconstitution).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples using LC-MS/MS to quantify the amount of mevalonate produced.

    • Calculate the percentage of HMG-CoA reductase inhibition for each statin concentration relative to the control.

    • Determine the IC50 value for each statin.

Conclusion

D,L-Mevalonic Acid Lactone-d3 is an indispensable tool for researchers studying the effects of statins. The use of this stable isotope-labeled compound in conjunction with sensitive analytical techniques like LC-MS/MS provides a robust and accurate method for quantifying mevalonate levels and assessing HMG-CoA reductase activity. The protocols and information provided in these application notes offer a solid foundation for investigating the intricate relationship between statins, the mevalonate pathway, and overall cellular metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterium-Hydrogen Exchange in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Poor Sequence Coverage

Q: Why am I getting low sequence coverage for my protein?

A: Low sequence coverage in HDX-MS is a common issue that can stem from several factors, primarily related to inefficient protein digestion. In a typical bottom-up HDX-MS experiment, proteins are digested by an acid-functional protease, like pepsin, after the deuterium labeling step.[1] If the digestion is incomplete, it results in large peptide fragments that are difficult to analyze or a low number of identified peptides, ultimately leading to poor sequence coverage.[2][3]

Troubleshooting Steps:

  • Optimize Digestion Conditions: The activity of pepsin is highly dependent on pH and temperature. While quenching the exchange reaction requires a low pH (around 2.5) and low temperature (around 0°C), these conditions are also suboptimal for pepsin activity.[4][5] Consider optimizing the digestion time and temperature. Increasing the temperature slightly (e.g., to 15°C) or extending the digestion time can improve efficiency, but this must be balanced against the risk of increased back-exchange.[2]

  • Use Alternative or Multiple Proteases: Pepsin has low cleavage specificity, which can be a limitation.[6][7] Using alternative proteases with different cleavage preferences, such as Protease Type XIII from Aspergillus saitoi, can generate a different set of peptides and improve coverage.[6][7][8] This protease is active under acidic conditions and can be used in combination with pepsin in a dual-protease column to generate shorter, overlapping peptides, significantly enhancing sequence resolution.[8]

  • Improve Protein Denaturation: Inefficient denaturation in the quench buffer can hinder protease access to cleavage sites. The inclusion of chaotropic agents like guanidine hydrochloride (GdnHCl) or urea in the quench buffer can improve unfolding and subsequent digestion.[2][4] However, be aware that high concentrations of these agents can inhibit some proteases; for instance, pepsin activity is significantly reduced above 3 M GdnHCl.[9]

  • Optimize Chromatography for Hydrophobic Peptides: For membrane proteins or proteins with hydrophobic regions, poor recovery of hydrophobic peptides from the chromatography column can lead to gaps in sequence coverage. Tailoring the liquid chromatography (LC) gradient and using columns with shorter alkyl chains can improve the elution and detection of these peptides.[3]

2. High Back-Exchange

Q: My deuterium uptake levels seem lower than expected, suggesting high back-exchange. What causes this and how can I minimize it?

A: Back-exchange is the undesirable process where deuterium incorporated into the protein is exchanged back for hydrogen from the protic solvents used during analysis.[4] This leads to an underestimation of the actual deuterium uptake and can obscure the interpretation of results.[4] The primary contributors to back-exchange are the liquid chromatography separation step and any delays in the workflow.[10][11]

Troubleshooting Steps:

  • Maintain Low Temperature: The rate of hydrogen exchange is highly dependent on temperature.[12] Performing all steps after quenching, especially the LC separation, at or near 0°C is critical to minimize back-exchange.[4][10]

  • Maintain Low pH: The hydrogen exchange rate is at its minimum at a pH of approximately 2.5.[10] Ensure that the pH of the quench buffer and the mobile phases for chromatography are maintained at this optimal level.

  • Minimize Analysis Time: The longer the deuterated peptides are in a protic environment, the more back-exchange will occur.[11] Use rapid chromatography gradients to shorten the analysis time. While this may slightly compromise chromatographic resolution, it significantly reduces back-exchange.[11]

  • Optimize Quench Buffer Composition: While chaotropic agents are useful for denaturation, high salt concentrations in the quench buffer can unexpectedly increase back-exchange.[11] It is recommended to use higher salt concentrations during the initial proteolysis and trapping stages and then switch to a lower salt concentration (< 20 mM) before electrospray injection.[11]

  • Use a Fully Deuterated Control (Dmax): To correct for back-exchange, a fully deuterated control sample can be prepared. This is typically done by incubating the protein in a D2O buffer with a denaturant for an extended period (e.g., 12-24 hours) at room temperature and low pH.[4][9] The measured deuterium uptake of this sample represents the maximum possible deuteration under the specific experimental conditions, allowing for the correction of experimental data.[4]

3. LC-MS Carryover

Q: I am observing peaks from my protein in subsequent blank injections. How can I troubleshoot this sample carryover?

A: Sample carryover occurs when analyte from a previous injection is retained in the LC system and elutes in subsequent runs.[13] This is a common problem in LC-MS and can be particularly pronounced in HDX-MS experiments due to the low temperatures used, which can slow down the kinetics of analyte dissociation from the stationary phase.[13] Carryover can lead to false-positive signals and inaccurate quantification.[14]

Troubleshooting Steps:

  • Systematic Blank Injections: To identify the source of carryover, perform a series of strategic blank injections. An injection before your sample (Pre-Blank) should be clean. The first blank after your sample (Post-Blank 1) will show the most carryover, and subsequent blanks should show decreasing amounts. If all blanks show a similar level of contamination, the issue might be with the mobile phase or the blank solution itself.[15]

  • Thorough Column Washing: The analytical and trapping columns are common sources of carryover.[13] Implement rigorous column washing protocols between runs using strong organic solvents to ensure all residual peptides are eluted.

  • Clean the Injector and Sample Loop: The autosampler, including the injection needle, sample loop, and valve rotor seals, can trap and carry over sample.[14][16] Regularly clean these components with appropriate wash solvents. Worn or dirty rotor seals are a frequent cause of carryover and should be replaced.[15]

  • Check for System Voids and Dead Volumes: Carryover can occur in any small cracks, channels, or gaps within the fluidic path.[13][15] Inspect all tubing and connections for proper fitting to minimize dead volumes.

4. Data Analysis and Interpretation Issues

Q: I'm having trouble interpreting my HDX-MS data. The isotopic envelopes are overlapping or show bimodal distributions.

A: The analysis of HDX-MS data can be complex. Overlapping isotopic distributions from co-eluting peptides and the presence of bimodal distributions (indicative of EX1 kinetics or conformational heterogeneity) are common challenges that can hinder accurate data interpretation.[10][17][18]

Troubleshooting Steps:

  • Improve Chromatographic Resolution: To reduce overlapping isotopic envelopes, optimize the LC gradient to better separate co-eluting peptides.

  • Utilize Data Analysis Software with Advanced Algorithms: Several software packages are available that employ specific algorithms to deconvolve complex spectra.[18][19] These tools can help to accurately determine the deuterium content even in cases of low signal-to-noise or significant peak overlap.[18]

  • Manual Inspection of Spectra: While automated software is powerful, manual inspection of the mass spectra for each peptide is crucial to ensure the accuracy of the automated analysis and to identify potential issues like false positives or incorrect peak assignments.[12][18]

  • Differentiate EX1 and EX2 Kinetics: A bimodal isotopic envelope can indicate EX1 exchange kinetics, where the rate of protein opening is much slower than the chemical exchange rate.[20] This can also be a result of distinct protein conformations coexisting in the sample.[4] To differentiate these, one can alter the labeling conditions (e.g., by changing the pH), which will affect the chemical exchange rate and can help to confirm the exchange mechanism.[20]

Quantitative Data Summary

ParameterRecommended Range/ValuePurposeReference(s)
Quench pH 2.5Minimizes H/D exchange rate[10][12]
Analysis Temperature 0 - 4 °CMinimizes back-exchange[4][10]
GdnHCl in Quench < 3 M (with pepsin)Improves denaturation[9]
Urea in Quench Up to 4 M (with pepsin)Improves denaturation[9]
Final pH (Labeling + Quench) ~2.5Optimal for quenching[21]
Low Salt in ESI Stage < 20 mMReduces back-exchange[11]

Key Experimental Protocols

Protocol 1: Standard Bottom-Up HDX-MS Workflow

  • Protein Preparation: Prepare the protein of interest in a suitable buffer. Determine the optimal protein concentration to achieve a good signal-to-noise ratio in the mass spectrometer (a starting point of 5-20 pmol per injection is common).[4][21]

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein stock into a D₂O-based buffer at a specific pH and temperature for a series of time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching: Stop the exchange reaction by adding a pre-chilled quench buffer to lower the pH to ~2.5 and the temperature to ~0°C. The quench buffer typically contains a denaturant (e.g., GdnHCl or urea) and a reducing agent (e.g., TCEP) if disulfide bonds are present.

  • Digestion: Immediately inject the quenched sample onto an in-line protease column (e.g., immobilized pepsin) maintained at a low temperature (e.g., 4°C) for rapid digestion.

  • Peptide Trapping and Separation: The resulting peptides are trapped and desalted on a trap column, then separated by reverse-phase liquid chromatography using a rapid gradient. Both the trap and analytical columns are maintained at low temperature.

  • Mass Spectrometry: The eluted peptides are analyzed by a mass spectrometer to determine their mass, which reflects the amount of deuterium incorporated.

  • Data Analysis: Use specialized software to identify peptides and quantify the level of deuterium uptake for each peptide at each time point.

Protocol 2: Preparation of a Fully Deuterated (Dmax) Control

  • Denaturing Labeling: Incubate the protein in a D₂O buffer containing a high concentration of a denaturant (e.g., 4M GdnHCl).

  • Extended Incubation: Allow the exchange to proceed for a long period (e.g., 12-24 hours) at room temperature and a low pH (between 2.5 and 4).[9]

  • Analysis: Process the fully deuterated sample using the same quenching, digestion, and LC-MS workflow as the experimental samples. The resulting deuterium uptake values serve as the 100% exchange reference for correcting back-exchange.

Visualizations

HDX_MS_Workflow cluster_prep Sample Preparation cluster_exchange Deuterium Exchange cluster_quench_digest Quench & Digest cluster_analysis LC-MS Analysis Protein Protein Sample (in H2O) Labeling Labeling (Time points) Protein->Labeling Dilution D2O_Buffer D2O Labeling Buffer D2O_Buffer->Labeling Quench Quench (pH 2.5, 0°C) Labeling->Quench Stop Reaction Digestion Online Digestion (e.g., Pepsin) Quench->Digestion LC UPLC Separation (0°C) Digestion->LC Peptides MS Mass Spectrometry LC->MS Data Data Analysis MS->Data

Caption: Standard bottom-up HDX-MS experimental workflow.

Troubleshooting_Logic cluster_coverage Low Sequence Coverage cluster_backexchange High Back-Exchange cluster_carryover Sample Carryover Start Problem Encountered Coverage_Check Check Digestion Efficiency Start->Coverage_Check Low Coverage BackExchange_Check Review Temp & pH Control Start->BackExchange_Check Low Deuteration Carryover_Check Run Blank Injections Start->Carryover_Check Peaks in Blanks Optimize_Digestion Optimize Temp/Time Coverage_Check->Optimize_Digestion Alt_Protease Use Alt/Dual Protease Coverage_Check->Alt_Protease Improve_Denature Add Chaotropes Coverage_Check->Improve_Denature Lower_Temp Maintain 0°C Post-Quench BackExchange_Check->Lower_Temp Check_pH Ensure pH ~2.5 BackExchange_Check->Check_pH Shorten_LC Use Faster Gradient BackExchange_Check->Shorten_LC Wash_Column Implement Stronger Washes Carryover_Check->Wash_Column Clean_Injector Clean/Replace Rotor Seal Carryover_Check->Clean_Injector

Caption: Troubleshooting decision tree for common HDX-MS issues.

References

Optimizing internal standard concentration of D,L-Mevalonic Acid Lactone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing D,L-Mevalonic Acid Lactone-d3 as an internal standard in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of D,L-Mevalonic Acid Lactone-d3?

D,L-Mevalonic Acid Lactone-d3 is a deuterated stable isotope-labeled internal standard used for the quantitative analysis of mevalonic acid (MVA) in biological matrices such as plasma and urine.[1][2][3][4] MVA is a key intermediate in the cholesterol biosynthesis pathway, making its quantification a valuable tool in drug development for cholesterol-lowering therapies.[1]

Q2: Why is it necessary to convert mevalonic acid to its lactone form for analysis?

Mevalonic acid is typically converted to its lactone form (mevalonolactone or MVAL) prior to extraction and analysis.[1][5][6][7] This is often achieved by acidifying the sample.[1][6] The lactone form is less polar, which can improve its retention on certain solid-phase extraction (SPE) sorbents and enhance its chromatographic performance.[1][6]

Q3: What are the common analytical techniques used for the quantification of mevalonic acid with a deuterated internal standard?

The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][4][5][8] LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.[1][4][8]

Q4: How should I select an initial concentration for my D,L-Mevalonic Acid Lactone-d3 internal standard?

A common starting point for the internal standard concentration is to match the concentration of the analyte at the mid-point of the calibration curve. The goal is to have an IS response that is strong enough to be reproducible without saturating the detector. Reviewing established methods can provide a practical starting range.

Q5: What are some of the known challenges when analyzing mevalonic acid in biological samples?

A significant challenge is the presence of high levels of endogenous mevalonic acid in biological matrices like plasma and urine.[1][6] This can make it difficult to prepare calibration standards and quality control (QC) samples in the actual matrix.[1][6] Additionally, matrix effects, where other components in the sample interfere with the ionization of the analyte and internal standard, can be a concern and may require careful optimization of the sample preparation and chromatographic methods.[1][4][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Internal Standard (IS) Signal Insufficient IS concentration.Increase the concentration of the IS spiking solution. Ensure the final concentration in the sample is appropriate for the instrument's sensitivity.
Poor extraction recovery of the IS.Optimize the sample preparation method (e.g., change SPE sorbent, modify elution solvent, or adjust pH).[1][6]
IS degradation.Check the stability of the IS in the sample matrix and during storage conditions. MVA and its lactone are generally stable under various conditions.[4]
Incorrect mass spectrometry settings.Verify the precursor and product ion transitions for D,L-Mevalonic Acid Lactone-d3 and ensure the instrument is tuned correctly.
High or Saturated IS Signal IS concentration is too high.Decrease the concentration of the IS spiking solution. Detector saturation can lead to non-linear responses and poor assay performance.
High Variability in IS Response Across Samples Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution.
Significant matrix effects that differ between samples.[9]Further optimize the sample cleanup process to remove interfering matrix components.[1] Consider a different extraction technique (e.g., liquid-liquid extraction instead of SPE).
Inconsistent sample injection volume.Check the autosampler for any issues with reproducibility and ensure there are no air bubbles in the injection loop.
Analyte/IS Peak Area Ratio is Not Consistent The IS is not tracking the analyte effectively.This can occur if the analyte and IS are affected differently by matrix effects.[9] Re-evaluate the sample preparation and chromatographic conditions to minimize these differential effects.
Cross-contamination between samples.Implement a more rigorous wash cycle for the autosampler and injection port between samples.

Experimental Protocols

Sample Preparation for Mevalonic Acid Analysis in Human Plasma

This protocol is a generalized representation based on common methodologies.[1][4][6]

  • Sample Acidification: Acidify a known volume of plasma sample to facilitate the conversion of mevalonic acid to mevalonolactone.

  • Internal Standard Spiking: Add a precise volume of D,L-Mevalonic Acid Lactone-d3 working solution to all samples, calibration standards, and quality controls.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge.

    • Load the acidified and spiked sample onto the cartridge.

    • Wash the cartridge to remove interfering components.

    • Elute the mevalonolactone and the internal standard from the cartridge using an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the LC-MS/MS mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

LC-MS/MS Parameters

The following table provides an example of typical LC-MS/MS parameters for mevalonic acid analysis.

Parameter Typical Setting
LC Column C18 or a polar-endcapped C18 column[1][6]
Mobile Phase A gradient or isocratic mixture of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.[1][4][6]
Ionization Mode Negative ion electrospray ionization (ESI-) is commonly used.[1][6]
MS/MS Transitions Specific precursor-to-product ion transitions are monitored for both mevalonolactone and its deuterated internal standard.

Quantitative Data Summary

The following table summarizes linearity ranges and lower limits of quantification (LLOQ) from various validated methods for mevalonic acid analysis using a deuterated internal standard.

Matrix Analytical Method Linearity Range LLOQ Reference
Human PlasmaLC-MS/MS0.500 - 20.0 ng/mL0.500 ng/mL[1][6]
Human UrineLC-MS/MS25.0 - 1,000 ng/mL25.0 ng/mL[1][6]
Human PlasmaLC-MS/MS0.5 - 50.0 ng/mL0.5 ng/mL[4]
Human PlasmaLC-MS/MS0.25 - 25 ng/mL0.25 ng/mL[10]
Human UrineGC-MS7.5 - 300 ng/mL7.5 ng/mL[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample acidify Acidification (MVA to MVAL) plasma->acidify spike Spike with MVAL-d3 IS acidify->spike spe Solid-Phase Extraction spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for mevalonic acid analysis.

Troubleshooting_Logic cluster_low_signal Low Signal cluster_high_signal High Signal cluster_variability High Variability start Problem with IS Response check_conc Check IS Concentration start->check_conc Low Signal reduce_conc Reduce IS Concentration start->reduce_conc High Signal review_prep Review Sample Prep Consistency start->review_prep High Variability check_recovery Evaluate Extraction Recovery check_conc->check_recovery check_ms Verify MS Settings check_recovery->check_ms optimize_cleanup Optimize Sample Cleanup review_prep->optimize_cleanup check_autosampler Check Autosampler optimize_cleanup->check_autosampler

Caption: Troubleshooting logic for IS response issues.

References

Technical Support Center: D,L-Mevalonic Acid Lactone-d3 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects when using D,L-Mevalonic Acid Lactone-d3 as an internal standard in LC-MS assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using D,L-Mevalonic Acid Lactone-d3 as an internal standard (IS)?

A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like D,L-Mevalonic Acid Lactone-d3 is its ability to compensate for variability during sample analysis.[1] Because it is nearly identical in chemical and physical properties to the endogenous analyte (Mevalonic Acid), it co-elutes during chromatography and experiences similar degrees of matrix effects, such as ion suppression or enhancement.[1] This co-behavior allows for more accurate and precise quantification of the target analyte.

Q2: I am observing significant variability in the D,L-Mevalonic Acid Lactone-d3 signal between samples. What are the common causes?

A2: High variability in the internal standard signal across a batch of samples can point to several issues:

  • Inconsistent Sample Preparation: This is a primary cause and can include errors in aliquoting the IS, inefficient or variable extraction recovery, and incomplete mixing of the IS with the sample matrix.[2]

  • Matrix Effects: Even with a SIL-IS, significant variations in the matrix composition between individual samples can sometimes lead to differential ion suppression or enhancement.

  • Human Error: Simple mistakes such as accidentally omitting or double-spiking the IS in some samples can lead to significant deviations.[2]

  • Instrumental Problems: Issues with the LC-MS system, such as inconsistent injection volumes from the autosampler, a contaminated ion source, or a failing LC column, can all contribute to signal variability.[2]

Q3: My D,L-Mevalonic Acid Lactone-d3 signal is consistently low or absent across all samples in a run. What should I investigate first?

A3: A complete or significant loss of the internal standard signal across an entire run typically suggests a systemic issue. A logical troubleshooting approach is as follows:

  • Check the IS Spiking Solution: Verify the concentration and integrity of your D,L-Mevalonic Acid Lactone-d3 solution. Ensure it was prepared correctly and has not degraded.

  • Review the Sample Preparation Protocol: Confirm that the IS was added to all samples. A simple oversight in the procedure is a common reason for this issue.

  • Inspect the LC-MS System:

    • Mass Spectrometer: Ensure the correct MRM transition for D,L-Mevalonic Acid Lactone-d3 is included in the acquisition method and that the instrument is properly tuned and calibrated.

    • Ion Source: Check for visible contamination and ensure a stable spray.

    • LC System: Verify that there are no leaks and that the mobile phase composition is correct.

Q4: Can I still have matrix effects even if I use a SIL internal standard like D,L-Mevalonic Acid Lactone-d3?

A4: Yes, it is possible. While a SIL-IS is the gold standard for mitigating matrix effects, it may not completely eliminate them in all situations.[3] For instance, if the analyte and the SIL-IS do not perfectly co-elute, they may experience different degrees of ion suppression at slightly different retention times. Furthermore, very high concentrations of co-eluting matrix components can still cause a general suppression of the signal that affects both the analyte and the IS.

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

This guide outlines a systematic approach to determine if matrix effects are impacting your mevalonic acid assay.

Problem: You suspect that matrix effects are leading to inaccurate or imprecise results, even with the use of D,L-Mevalonic Acid Lactone-d3.

Solution: Perform a quantitative assessment of matrix effects using a post-extraction spike experiment.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike D,L-Mevalonic Acid Lactone-d3 and the native mevalonic acid standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. In the final step, spike the D,L-Mevalonic Acid Lactone-d3 and the native mevalonic acid standard into the reconstitution solvent.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with D,L-Mevalonic Acid Lactone-d3 and the native mevalonic acid standard before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no significant matrix effect.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100

Interpretation of Results:

ScenarioMatrix Factor (MF)RecoveryImplicationRecommended Action
Ideal ~1.0High (>85%)The method is robust with minimal matrix effects and high extraction efficiency.Proceed with validation.
Ion Suppression < 1.0High (>85%)The extraction is efficient, but co-eluting components are suppressing the signal.Optimize chromatography to separate the analyte from the suppression zone. Consider a more rigorous sample cleanup method.
Low Recovery ~1.0Low (<50%)The sample preparation method is not efficiently extracting the analyte, but the matrix that remains is relatively clean.Optimize the extraction procedure (e.g., different pH, solvent, or SPE sorbent).
Ion Suppression & Low Recovery < 1.0Low (<50%)The sample preparation is inefficient, and the resulting extract contains significant interfering components.A complete redevelopment of the sample preparation method is likely necessary.
Guide 2: Optimizing Sample Preparation to Reduce Matrix Effects

Problem: Your matrix factor calculation confirms significant ion suppression.

Solution: Improve the sample preparation method to remove interfering matrix components, particularly phospholipids from plasma samples.

Comparison of Sample Preparation Techniques:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, and inexpensive.Non-selective; often results in significant matrix effects as phospholipids and other small molecules remain in the supernatant.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.Can provide cleaner extracts than PPT.Can be labor-intensive and may require optimization of solvents and pH.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted, leaving matrix components behind.Highly selective, leading to cleaner extracts and reduced matrix effects.[4]More complex and costly than PPT and LLE. Requires method development to select the appropriate sorbent and solvent conditions.

Recommendation: If significant matrix effects are observed with protein precipitation, consider developing a solid-phase extraction (SPE) method for a cleaner sample extract.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spiking

This protocol provides a detailed methodology for quantifying the matrix effect on the analysis of mevalonic acid using D,L-Mevalonic Acid Lactone-d3 as an internal standard.

1. Materials:

  • Blank biological matrix (e.g., human plasma)

  • Mevalonic acid certified standard

  • D,L-Mevalonic Acid Lactone-d3 internal standard

  • All solvents and reagents used in the extraction and LC-MS analysis

2. Preparation of Solutions:

  • Prepare stock solutions of mevalonic acid and D,L-Mevalonic Acid Lactone-d3 in a suitable solvent (e.g., methanol).

  • Prepare spiking solutions at the desired concentrations (e.g., Low, Medium, and High QC levels).

3. Experimental Procedure:

  • Set A: Neat Solution (n=3)

    • Aliquot the final reconstitution solvent into three separate tubes.

    • Spike with the mevalonic acid and D,L-Mevalonic Acid Lactone-d3 spiking solutions.

    • Vortex to mix.

  • Set B: Post-Extraction Spike (n=3)

    • Aliquot the blank biological matrix into three separate tubes.

    • Perform the complete sample extraction procedure (e.g., protein precipitation or SPE).

    • Evaporate the extracts to dryness if required by the protocol.

    • Add the reconstitution solvent containing the mevalonic acid and D,L-Mevalonic Acid Lactone-d3 spikes.

    • Vortex to mix.

  • Set C: Pre-Extraction Spike (n=3)

    • Aliquot the blank biological matrix into three separate tubes.

    • Spike with the mevalonic acid and D,L-Mevalonic Acid Lactone-d3 spiking solutions.

    • Vortex to mix and allow to equilibrate.

    • Perform the complete sample extraction procedure.

    • Evaporate the extracts to dryness if required.

    • Add the reconstitution solvent (without any spike).

    • Vortex to mix.

4. LC-MS Analysis:

  • Analyze all nine samples using the validated LC-MS method.

5. Data Analysis:

  • Calculate the mean peak area for both mevalonic acid and D,L-Mevalonic Acid Lactone-d3 for each set.

  • Calculate the Matrix Factor (MF) and Recovery (%) as described in Troubleshooting Guide 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Spike in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Extract Blank Matrix, then Spike) B->LCMS C Set C: Pre-Extraction Spike (Spike Blank Matrix, then Extract) C->LCMS Calc Calculate Mean Peak Areas LCMS->Calc MF Matrix Factor (MF) = B / A (Assess Ion Suppression/Enhancement) Calc->MF Rec Recovery (%) = C / B * 100 (Assess Extraction Efficiency) Calc->Rec

Caption: Workflow for Matrix Effect Evaluation.

troubleshooting_flow cluster_few Issue in a Few Samples cluster_all Issue in Entire Run cluster_variable Variable Signal cluster_low Consistently Low/Absent Signal start IS Signal Issue Detected q1 Is the issue in a few samples or the entire run? start->q1 a1 Check for spiking errors (missed/double spike). Review sample prep for individual samples. q1->a1 Few Samples q2 Is the signal variable or consistently low/absent? q1->q2 Entire Run a2 Check IS spiking solution (concentration, degradation). Verify sample prep protocol was followed. a3 Inspect LC-MS system (method, ion source, leaks). a2->a3 b1 Inconsistent sample preparation. Variable matrix effects between samples. Autosampler injection issues. q2->b1 Variable b2 Systemic error: Wrong IS solution, protocol error, or major instrument fault. q2->b2 Low/Absent b2->a2

Caption: Troubleshooting Logic for IS Signal Issues.

References

Improving peak shape for D,L-Mevalonic Acid Lactone-d3 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of D,L-Mevalonic Acid Lactone-d3.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of D,L-Mevalonic Acid Lactone-d3, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my D,L-Mevalonic Acid Lactone-d3 peak tailing in reversed-phase chromatography?

A1: Peak tailing for polar acidic compounds like mevalonic acid lactone in reversed-phase chromatography is a common issue. The primary causes and their respective solutions are outlined below.

Potential Causes & Solutions for Peak Tailing

CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.0 to protonate residual silanol groups on the silica-based column, minimizing unwanted ionic interactions. Use a highly end-capped column or a column with a polar-embedded or polar-endcapped stationary phase.
Mobile Phase pH Near Analyte pKa Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of mevalonic acid. For this acidic compound, a lower pH (e.g., 2.5) is generally effective in keeping it in its neutral, lactonized form.
Solvent Mismatch Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, minimize the injection volume.[1]
Column Overload Reduce the sample concentration or the injection volume.
Column Contamination or Degradation Flush the column with a strong solvent. If peak shape does not improve, consider replacing the column. The use of a guard column is highly recommended.

A troubleshooting workflow for peak tailing is visualized in the diagram below.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Check for Column Issues (Void, Blockage) check_all_peaks->check_column Yes check_chemical Chemical Interactions Suspected check_all_peaks->check_chemical No flush_column Reverse flush column or replace check_column->flush_column end Peak Shape Improved flush_column->end adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3) check_chemical->adjust_ph check_sample Check Sample Preparation check_chemical->check_sample change_column Consider Alternative Column (PFP, Polar-Embedded) adjust_ph->change_column change_column->end solvent_mismatch Solvent Mismatch? check_sample->solvent_mismatch overload Column Overload? solvent_mismatch->overload No adjust_solvent Reconstitute sample in initial mobile phase solvent_mismatch->adjust_solvent Yes reduce_load Reduce injection volume or sample concentration overload->reduce_load Yes adjust_solvent->end reduce_load->end

Troubleshooting workflow for peak tailing.
Q2: My peak is fronting. What are the likely causes and solutions?

A2: Peak fronting is less common than tailing for this analyte but can occur. The most probable causes are listed below.

Potential Causes & Solutions for Peak Fronting

CauseRecommended Solution
Column Overload This is a primary cause of peak fronting. Dilute the sample or decrease the injection volume.
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high organic content in reversed-phase), it can lead to fronting. Reconstitute the sample in the initial mobile phase.
Column Collapse A void at the column inlet can cause peak fronting. This may result from pressure shocks or operating outside the column's recommended pH and temperature ranges. Replacing the column is often necessary.
Q3: I am considering using HILIC for D,L-Mevalonic Acid Lactone-d3. What are the key parameters to optimize for good peak shape?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds like mevalonic acid. Key parameters for optimization are summarized below.

Key Optimization Parameters for HILIC

ParameterRecommendation
Mobile Phase Composition Start with a high percentage of acetonitrile (e.g., 90-95%) and a low percentage of aqueous buffer. The aqueous portion is the strong eluting solvent in HILIC.
Buffer Concentration Buffer concentration is critical in HILIC to ensure good peak shape and reproducible retention times. A concentration of 10-20 mM is a good starting point. Insufficient buffer concentration can lead to peak tailing.
Mobile Phase pH The pH should be controlled to maintain a consistent ionization state of the analyte. For mevalonic acid, an acidic pH (e.g., using ammonium formate) can be effective.
Injection Solvent The injection solvent should be as weak as possible, meaning it should have a high organic content, ideally matching the initial mobile phase composition. Injecting samples in a high aqueous solvent will lead to severe peak distortion.[1]

Frequently Asked Questions (FAQs)

Q: What is the importance of converting mevalonic acid to its lactone form for chromatography?

A: Mevalonic acid is a polar carboxylic acid that is often poorly retained on traditional reversed-phase columns. Under acidic conditions (typically pH < 4), it undergoes intramolecular esterification to form the less polar D,L-Mevalonic Acid Lactone. This lactonization significantly improves its retention on reversed-phase columns and can lead to better peak shapes.

Q: Which type of column is best suited for the analysis of D,L-Mevalonic Acid Lactone-d3?

A: The choice of column depends on the desired separation mechanism.

  • Reversed-Phase: Pentafluorophenyl (PFP) columns have shown good performance for polar compounds like mevalonic acid lactone, offering enhanced selectivity.[2] Standard C18 columns can also be used, but a low mobile phase pH is crucial for good peak shape.

  • HILIC: For the analysis of the more polar mevalonic acid form, or if reversed-phase retention is insufficient, HILIC columns are a suitable option. Amide or bare silica HILIC columns can provide good retention and separation.

Q: How does the mobile phase pH affect the peak shape of D,L-Mevalonic Acid Lactone-d3?

A: Mobile phase pH is a critical parameter.

  • In reversed-phase chromatography , a low pH (e.g., 2.5-3.5) is recommended. This ensures the lactone form is stable and minimizes interactions with residual silanols on the column, thus reducing peak tailing.

  • In HILIC , the pH affects the charge state of both the analyte and the stationary phase, influencing retention and peak shape. It is important to operate at a consistent and buffered pH.

Q: What are the recommended sample preparation techniques for D,L-Mevalonic Acid Lactone-d3 from biological matrices?

A: For biological samples like plasma or serum, sample preparation is crucial to remove interferences.

  • Acidification: The sample is first acidified (e.g., with hydrochloric acid) to ensure the complete conversion of mevalonic acid to its lactone form.[3]

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to clean up the sample and concentrate the analyte.[3]

  • Reconstitution: The dried extract should be reconstituted in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.

The general workflow for sample preparation and analysis is depicted below.

G sample Biological Sample (e.g., Plasma) acidification Acidification (e.g., HCl) sample->acidification extraction Extraction (SPE or LLE) acidification->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

General experimental workflow.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the analysis of mevalonic acid/lactone.

Protocol 1: Reversed-Phase LC-MS/MS using a PFP Column

This method is adapted from a published procedure for the analysis of mevalonic acid in serum.[2]

  • Sample Preparation:

    • Acidify serum samples to convert mevalonic acid to mevalonic acid lactone (MVAL).

    • Perform online solid-phase extraction.

  • LC Conditions:

    • Column: Luna PFP (Pentafluorophenyl)

    • Mobile Phase: A gradient of methanol and water containing 5 mmol/L ammonium formate buffer, pH 2.5.

    • Flow Rate: As per instrument optimization.

  • MS/MS Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: HILIC LC-MS/MS

This protocol is a general approach for the analysis of polar acidic compounds using HILIC.

  • Sample Preparation:

    • Perform protein precipitation with acetonitrile.

    • Evaporate the supernatant and reconstitute in 90:10 acetonitrile/water with 10 mM ammonium formate.

  • LC Conditions:

    • Column: A HILIC column (e.g., amide or bare silica).

    • Mobile Phase A: 10 mM Ammonium Formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of B (e.g., 95%) and decrease to elute the analyte.

    • Flow Rate: As per instrument optimization.

  • MS/MS Conditions:

    • Ionization: Negative Electrospray Ionization (ESI-) for mevalonic acid.

    • Detection: Multiple Reaction Monitoring (MRM).

References

Technical Support Center: D,L-Mevalonic Acid Lactone-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression during the analysis of D,L-Mevalonic Acid Lactone-d3 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing D,L-Mevalonic Acid Lactone-d3?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, D,L-Mevalonic Acid Lactone-d3.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility of results.[3][4] Given that D,L-Mevalonic Acid Lactone-d3 is often used as an internal standard for the quantification of endogenous mevalonic acid in complex biological matrices like plasma or serum, ensuring its stable and predictable ionization is critical for reliable results.

Q2: How does a deuterated internal standard like D,L-Mevalonic Acid Lactone-d3 help in mitigating ion suppression?

A2: Deuterated internal standards are chemically almost identical to the analyte of interest, meaning they have very similar physicochemical properties.[5] This similarity ensures that they co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement as the analyte.[5] By measuring the ratio of the analyte's signal to the internal standard's signal, variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can I still experience analytical problems even when using a deuterated internal standard?

A3: Yes, while deuterated internal standards are highly effective, they may not always perfectly compensate for matrix effects.[1][6] In some cases, slight differences in retention times between the analyte and the deuterated standard can lead to differential ion suppression, where one is affected more than the other.[6] This can be particularly problematic in regions of the chromatogram with steep changes in co-eluting interferences. Additionally, high concentrations of matrix components can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised.

Q4: What are the primary sources of ion suppression when analyzing biological samples for mevalonic acid?

A4: The primary sources of ion suppression in biological matrices such as plasma and serum are phospholipids from cell membranes, as well as salts, proteins, and other endogenous small molecules.[7][8] These components can co-extract with the analyte during sample preparation and interfere with the ionization process in the mass spectrometer source.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for D,L-Mevalonic Acid Lactone-d3 Inefficient ionizationOptimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[9]
Incomplete conversion of mevalonic acid to the lactone formEnsure complete acidification of the sample prior to extraction. A common method is to use hydrochloric acid.[10]
Poor extraction recoveryOptimize the Solid Phase Extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used.[11]
High variability in signal intensity between samples Significant matrix effectsImplement a more rigorous sample cleanup method, such as SPE, to remove interfering phospholipids and other matrix components.[11]
Inconsistent sample preparationEnsure precise and consistent execution of the sample preparation protocol for all samples and standards.
Analyte and internal standard peaks are not symmetrical or show tailing Poor chromatographyOptimize the HPLC/UPLC method. Consider a different column chemistry (e.g., a pentafluorophenyl (PFP) column for polar compounds) or adjust the mobile phase composition and gradient.[12]
Column contaminationFlush the column or use a guard column to protect the analytical column from strongly retained matrix components.
Inaccurate quantification despite using a deuterated internal standard Differential ion suppressionAdjust the chromatography to ensure the analyte and internal standard co-elute perfectly. A shallower gradient around the elution time of the analytes can improve co-elution.[5]
Endogenous interferencePrepare calibration standards in a surrogate matrix (e.g., water or stripped serum) if the biological matrix contains high levels of the endogenous analyte.[13]

Experimental Protocols

Protocol 1: Sample Preparation for Mevalonic Acid Analysis in Plasma

This protocol is based on established methods for the quantification of mevalonic acid in plasma.[10][14]

  • Sample Spiking: To 500 µL of plasma sample, add a known concentration of D,L-Mevalonic Acid Lactone-d3 internal standard.

  • Acidification: Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to its lactone form (mevalonolactone).

  • Solid Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge.

    • Load the acidified plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove salts and other polar impurities.

    • Elute the mevalonolactone and the deuterated internal standard with an appropriate organic solvent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, such as 0.2% ammonium hydroxide, to convert the lactone back to the open-chain form for analysis.[10]

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for your specific instrumentation.

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A column suitable for polar compounds, such as a C18 with a polar endcap or a PFP column (e.g., 150 x 2.1 mm, 5 µm).[12][13]

  • Mobile Phase A: 10 mM ammonium formate in water, pH 8.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 200 µL/min.[10]

  • Gradient: A gradient tailored to separate mevalonic acid from early-eluting matrix components.

  • Injection Volume: 10 µL.[10]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.[10]

  • MRM Transitions:

    • Mevalonate: m/z 147 → 59[10]

    • Mevalonate-d3: (adjust for the specific mass of the deuterated standard, e.g., m/z 150 for d3) → appropriate product ion.

Quantitative Data Summary

The following tables summarize typical performance data from validated LC-MS/MS methods for mevalonic acid analysis.

Table 1: Method Precision and Accuracy

Analyte Concentration (ng/mL)Intra-assay CV (%)Inter-assay CV (%)Accuracy (%)
6.52.2--
10.52.69.0-

Data adapted from a study on serum mevalonic acid measurement.[12]

Table 2: Recovery and Linearity

ParameterValue
Recovery98 ± 8%[12]
Calibration Range0.5 - 50 ng/mL[14]
Limit of Detection (LOD)0.1 ng/mL[12]
Correlation Coefficient (r²)> 0.99[14]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) spike Spike with D,L-Mevalonic Acid Lactone-d3 plasma->spike acidify Acidification (HCl) spike->acidify spe Solid Phase Extraction (SPE) acidify->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of mevalonic acid.

Troubleshooting_Tree cluster_check1 Initial Checks cluster_solutions Potential Solutions start Low or Variable Signal? check_ms Check MS Parameters (Tune, Source Conditions) start->check_ms check_lc Check LC Parameters (Pressure, Flow Rate) start->check_lc optimize_sp Optimize Sample Prep (e.g., SPE) check_ms->optimize_sp If parameters are OK optimize_chrom Optimize Chromatography (Gradient, Column) check_lc->optimize_chrom If parameters are OK check_is Verify Internal Standard (Purity, Concentration) optimize_sp->check_is optimize_chrom->check_is

Caption: Troubleshooting decision tree for low or variable signal.

References

Technical Support Center: D,L-Mevalonic Acid Lactone-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D,L-Mevalonic Acid Lactone-d3 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of D,L-Mevalonic Acid Lactone-d3?

A1: The molecular formula for D,L-Mevalonic Acid Lactone-d3 is C6H7D3O3.[1] Its theoretical monoisotopic mass is approximately 133.08 g/mol . The molecular weight may be listed as 133.16.[1]

Q2: What is the predicted fragmentation pattern for D,L-Mevalonic Acid Lactone-d3 in electron ionization mass spectrometry (EI-MS)?

For unlabeled mevalonic acid lactone (MW=130), major fragments are observed at m/z 43 and 71. For mevalonic acid lactone-d6, these fragments shift to m/z 45 and 79. Based on this, the predicted major fragments for D,L-Mevalonic Acid Lactone-d3 (MW≈133) are detailed in the table below.

Data Presentation

Table 1: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments for D,L-Mevalonic Acid Lactone-d3 and Related Isotopologues in EI-MS.

Fragment DescriptionUnlabeled (d0) m/zD,L-Mevalonic Acid Lactone-d3 m/z (Predicted)
Molecular Ion [M]+•130133
Loss of water [M-H2O]+•112115
Loss of a methyl group [M-CH3]+115115
Loss of a deuterated methyl group [M-CD3]+N/A115
[C4H5O2]+8585
[C4H7O]+7171
[C2H3O]+ (acetyl cation)4346

Experimental Protocols

GC-MS Analysis of D,L-Mevalonic Acid Lactone-d3 (General Protocol)

This protocol is a general guideline and may require optimization for specific instruments and applications. D,L-Mevalonic Acid Lactone-d3 is often used as an internal standard for the quantification of mevalonic acid.[2][3]

  • Sample Preparation:

    • For biological samples (e.g., urine, plasma), an acidification step is typically required to convert mevalonic acid to its lactone form. This can be achieved by overnight incubation at an acidic pH.[4]

    • Extraction of the lactone is commonly performed using an organic solvent such as ethyl acetate.

    • For improved volatility and chromatographic performance, derivatization to a trimethylsilyl (TMS) ether may be performed.

  • Gas Chromatography (GC) Conditions:

    • Column: A polar capillary column is often suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless or split, depending on the concentration.

    • Temperature Program: An initial temperature of around 60-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify all fragments or Selected Ion Monitoring (SIM) for targeted quantification. In SIM mode for D,L-Mevalonic Acid Lactone-d3, ions such as m/z 133, 115, and 46 would be monitored.

Troubleshooting Guides

Q3: Why do I observe a peak at m/z 115 in my D,L-Mevalonic Acid Lactone-d3 sample?

A3: A peak at m/z 115 can arise from two fragmentation pathways for the d3-lactone: the loss of water (H2O) from the molecular ion (m/z 133 -> 115) or the loss of the deuterated methyl group (CD3) from the molecular ion (m/z 133 -> 115). The presence of this peak is an expected part of the fragmentation pattern.

Q4: I am using D,L-Mevalonic Acid Lactone-d3 as an internal standard, but I see a small peak at the retention time of the unlabeled compound. What could be the cause?

A4: This phenomenon, known as isotopic contribution or crosstalk, can occur for several reasons:

  • Incomplete Deuteration: The D,L-Mevalonic Acid Lactone-d3 standard may contain a small percentage of d0, d1, or d2 isotopologues.

  • In-source Hydrogen/Deuterium Exchange: Although less common in EI, some exchange can occur in the ion source of the mass spectrometer.

  • Co-eluting Isobaric Interferences: A different compound with the same nominal mass as the unlabeled lactone may be present in the sample matrix.

To mitigate this, ensure the purity of your standard and consider chromatographic optimization to separate any interfering compounds.

Q5: My signal intensity for D,L-Mevalonic Acid Lactone-d3 is low. How can I improve it?

A5: Low signal intensity can be due to several factors:

  • Sample Preparation: Inefficient extraction or derivatization can lead to poor recovery. Ensure pH is optimal for lactonization and consider a different extraction solvent or derivatizing agent.

  • Chromatographic Conditions: Poor peak shape can reduce signal intensity. Check for active sites in the GC liner or column and consider using a fresh liner or column.

  • Mass Spectrometer Settings: The ion source may need cleaning. Tuning the instrument can also improve sensitivity. For targeted analysis, switching from full scan to SIM mode will significantly increase signal intensity for the ions of interest.

Mandatory Visualization

fragmentation_pathway M D,L-Mevalonic Acid Lactone-d3 m/z = 133 frag1 [M-H2O]+• m/z = 115 M->frag1 - H2O frag2 [M-CD3]+ m/z = 115 M->frag2 - •CD3 frag3 [C2D3O]+ m/z = 46 M->frag3 fragmentation frag4 [C4H7O]+ m/z = 71 frag1->frag4 - CO2

Caption: Predicted fragmentation pathway of D,L-Mevalonic Acid Lactone-d3 in EI-MS.

References

Technical Support Center: D,L-Mevalonic Acid Lactone-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D,L-Mevalonic Acid Lactone-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the use of D,L-Mevalonic Acid Lactone-d3 as an internal standard in calibration curves for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of D,L-Mevalonic Acid Lactone-d3 in experimental settings?

A1: D,L-Mevalonic Acid Lactone-d3 is a deuterated stable isotope-labeled internal standard (IS). It is primarily used for the accurate quantification of mevalonic acid (MVA) in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] The stable isotope label allows it to be distinguished from the endogenous analyte by its mass, while behaving chemically and physically similar during sample preparation and analysis, thus correcting for variability.[2][3]

Q2: Why is the interconversion between mevalonic acid (MVA) and mevalonolactone (MVAL) important?

A2: Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone.[4] This equilibrium is pH-dependent.[4][5] In acidic conditions, the equilibrium favors the formation of the less polar MVAL, which is often the form analyzed by LC-MS/MS and GC-MS due to better chromatographic retention and stability.[4][6] Conversely, basic conditions favor the open-chain MVA form.[4] Consistent and complete conversion of MVA to MVAL (or vice versa) in all samples and standards is crucial for accurate and reproducible quantification. Incomplete or variable conversion can lead to significant errors in the calibration curve.

Q3: What are the typical storage conditions for D,L-Mevalonic Acid Lactone-d3 and prepared stock solutions?

A3: D,L-Mevalonic Acid Lactone-d3 is typically stored at -20°C as a neat oil or in an organic solvent. Stock solutions should also be stored at low temperatures to ensure long-term stability. Studies have shown that mevalonic acid and its deuterated lactone form are stable in plasma and water under various storage and processing conditions, but it is always recommended to perform stability tests as part of method validation.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered when generating a calibration curve using D,L-Mevalonic Acid Lactone-d3 as an internal standard.

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

Poor linearity is a frequent problem that can arise from several factors. Below is a systematic approach to troubleshoot this issue.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete or Inconsistent Lactonization Ensure a consistent and adequate acidification step for all standards and samples to drive the equilibrium towards the lactone form. This may involve adjusting the pH, incubation time, and temperature. Verify the completeness of the reaction.[4][6]
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte and/or the internal standard, leading to non-linear responses.[2][9] To mitigate this, improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][8] Diluting the sample can also reduce matrix effects.
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the calibration curve.[10] If this is observed at the upper end of the curve, extend the calibration range with lower concentration points or dilute the high-concentration standards.
Incorrect Internal Standard Concentration An inappropriate concentration of the internal standard can lead to non-linearity. The concentration of D,L-Mevalonic Acid Lactone-d3 should be chosen to provide a consistent and strong signal across the entire calibration range without causing detector saturation.
Suboptimal Chromatographic Conditions Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and lead to non-linearity.[11][12] Optimize the mobile phase composition, gradient, and column chemistry to achieve symmetrical peak shapes for both the analyte and the internal standard.
Issue 2: High Variability in Internal Standard Response

Significant variation in the peak area of D,L-Mevalonic Acid Lactone-d3 across a single analytical run can compromise the accuracy of your results.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples and standards. Use calibrated pipettes and vortex thoroughly after adding the IS to ensure homogeneity.
Matrix-Induced Ion Suppression/Enhancement The ionization of the internal standard can be affected by varying matrix components in different samples.[2][9] A stable isotope-labeled internal standard like D,L-Mevalonic Acid Lactone-d3 is designed to compensate for this, but significant variations should still be investigated. Improving sample cleanup can help.
Instability of the Internal Standard While generally stable, the lactone form can hydrolyze back to the acid form under certain conditions (e.g., neutral or basic pH).[4][13] Ensure the final sample solution is maintained at a pH that favors the lactone form if that is the intended analyte.
Instrumental Issues Fluctuations in the LC pump, autosampler, or mass spectrometer source can cause variability in the IS response. Perform system suitability tests to ensure the instrument is performing consistently.
Issue 3: Chromatographic Peak Shape Problems (Splitting or Tailing)

Poor peak shape can lead to inaccurate integration and affect the reliability of your calibration curve.

Possible Causes and Solutions:

CauseRecommended Solution
Peak Splitting This can be caused by a void in the column, a partially blocked frit, or co-elution with an interfering compound.[12][14] If all peaks are split, the issue is likely with the column or system. If only the analyte or IS peak is split, it may be a separation issue. Adjusting the mobile phase or gradient may resolve co-elution.[15]
Peak Tailing Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns.[11][16] Adding a small amount of a weak acid (e.g., formic acid) to the mobile phase can help to protonate the silanols and reduce these interactions.[17] Using a highly end-capped column can also minimize tailing.[16]
Sample Solvent Mismatch Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[12] If possible, dissolve the final extract in the initial mobile phase.

Experimental Protocols

Protocol: Sample Preparation for Mevalonic Acid Quantification

This protocol describes the conversion of mevalonic acid to mevalonolactone for LC-MS/MS analysis.

  • Sample Collection: Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To a 100 µL aliquot of each sample, standard, and blank, add a fixed amount of D,L-Mevalonic Acid Lactone-d3 solution (e.g., 10 µL of a 1 µg/mL solution). Vortex briefly.

  • Protein Precipitation (for plasma/serum): Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Lactonization: Transfer the supernatant to a new tube. Add 10 µL of 1M HCl to acidify the sample (final pH should be < 3). Incubate at room temperature for at least 1 hour or overnight to ensure complete conversion of mevalonic acid to mevalonolactone.[6]

  • Extraction (Optional but Recommended): Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

  • Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

This is a general protocol and should be optimized for your specific instrument and application.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for both mevalonolactone and D,L-mevalonolactone-d3.

Typical Quantitative Data for a Validated Method:

ParameterTypical ValueReference
Linearity (R²)> 0.99[7][8]
Lower Limit of Quantification (LLOQ)0.2 - 0.5 ng/mL[7][18]
Intra- and Inter-assay Precision (%CV)< 15%[7]
Accuracy (%Bias)Within ±15%[7]

Visual Guides

Below are diagrams to illustrate key concepts and workflows.

Signaling_Pathway cluster_equilibrium Mevalonic Acid - Mevalonolactone Equilibrium Mevalonic Acid (MVA) Mevalonic Acid (MVA) Mevalonolactone (MVAL) Mevalonolactone (MVAL) Mevalonic Acid (MVA)->Mevalonolactone (MVAL) Acidic pH (Lactonization) Mevalonolactone (MVAL)->Mevalonic Acid (MVA) Basic pH (Hydrolysis) Experimental_Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Lactonization (Acidification) Lactonization (Acidification) Protein Precipitation->Lactonization (Acidification) Sample Cleanup (SPE/LLE) Sample Cleanup (SPE/LLE) Lactonization (Acidification)->Sample Cleanup (SPE/LLE) Reconstitution Reconstitution Sample Cleanup (SPE/LLE)->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Troubleshooting_Logic Poor Linearity Poor Linearity Check Sample Prep Check Sample Prep Poor Linearity->Check Sample Prep Inconsistent Lactonization? Matrix Effects? Check Chromatography Check Chromatography Poor Linearity->Check Chromatography Poor Peak Shape? Check MS Detector Check MS Detector Poor Linearity->Check MS Detector Saturation?

References

Impact of pH on D,L-Mevalonic Acid Lactone-d3 stability and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D,L-Mevalonic Acid Lactone-d3

Welcome to the technical support center for D,L-Mevalonic Acid Lactone-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What is the relationship between D,L-Mevalonic Acid Lactone-d3 and D,L-Mevalonic Acid-d3 in solution?

D,L-Mevalonic Acid Lactone-d3 exists in a pH-dependent equilibrium with its hydrolyzed form, D,L-Mevalonic Acid-d3 (the open-chain hydroxy acid). The lactone is a cyclic ester which can undergo hydrolysis to form the carboxylic acid and alcohol functional groups of the parent compound. This reaction is reversible.

  • Acidic Conditions (pH < 4): The equilibrium favors the formation of the lactone. In analytical procedures, acidification of the sample is often performed to convert mevalonic acid to its lactone form for extraction and analysis by techniques like GC-MS and LC-MS/MS.[1]

  • Neutral to Basic Conditions (pH > 6): The equilibrium shifts towards the open-chain hydroxy acid form (mevalonate).[2] At a physiological pH of around 7.4, the carboxylate anion of mevalonic acid is the predominant form.[3]

2. How should I store D,L-Mevalonic Acid Lactone-d3?

  • Short-term storage: For neat oil or solutions in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF), storage at -20°C is recommended.[4]

  • Long-term storage: For the neat oil, storage at -20°C can be stable for at least four years.[4] Stock solutions in organic solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]

  • Aqueous solutions: It is not recommended to store aqueous solutions of D,L-Mevalonolactone for more than one day due to the potential for hydrolysis.[4]

3. I am seeing inconsistent analytical results. Could pH be a factor?

Yes, inconsistent pH during sample preparation and analysis is a common source of variability. Since the equilibrium between the lactone and the open-acid form is pH-dependent, any variations in pH can alter the concentration of the form you are trying to measure. For consistent results, it is crucial to control the pH of your samples and standards throughout the entire analytical workflow.

4. My sample contains both the lactone and the acid form. How can I quantify the total amount of mevalonic acid?

To quantify the total mevalonic acid (lactone + open acid), you can convert all of the mevalonic acid to a single form before analysis.

  • Conversion to Lactone: Acidify the sample (e.g., with HCl) to drive the equilibrium towards the lactone form.[1] This is a common step before extraction and analysis by GC-MS or LC-MS/MS.

  • Conversion to Hydroxy Acid: Treat the sample with a base (e.g., ammonium hydroxide) to hydrolyze all the lactone to the open-chain form.[1]

5. Can I use D,L-Mevalonic Acid Lactone-d3 directly in cell culture experiments?

Yes, D,L-Mevalonolactone is often used in cell culture. However, be aware of the solvent used to dissolve the compound. Organic solvents like DMSO can have physiological effects at low concentrations.[4] It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is minimal and does not affect your experimental outcomes. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Low recovery of D,L-Mevalonic Acid Lactone-d3 during sample extraction. Hydrolysis of the lactone to the more polar mevalonic acid. Ensure the sample is maintained at an acidic pH (e.g., pH 2-3) during the extraction process to keep the compound in its less polar lactone form, which is more readily extracted with organic solvents.
High variability in replicate analyses. Inconsistent pH of samples and standards. Prepare all samples and standards in the same buffered solution to ensure a consistent pH. Verify the pH of your solutions before use.
Incomplete conversion between lactone and acid forms. If converting between forms for analysis, ensure the reaction goes to completion. For lactonization, allow sufficient incubation time after acidification. For hydrolysis, ensure complete conversion with base treatment.
Appearance of unexpected peaks in chromatogram. Degradation of the compound. Review your sample handling and storage procedures. Avoid prolonged exposure to high temperatures and extreme pH. Prepare fresh aqueous solutions daily.
Poor peak shape in HPLC analysis. Interaction of the analyte with the column. For the analysis of the open-acid form, consider using a column suitable for polar compounds and a mobile phase with an appropriate pH to ensure consistent ionization of the carboxylic acid group.

Quantitative Data on pH Stability

pH Predominant Form Relative Stability of Lactone Primary Reaction
< 4 LactoneHighAcid-catalyzed lactonization
4 - 6 Equilibrium mixtureModerateEquilibrium between lactone and hydroxy acid
> 6 Hydroxy Acid (Mevalonate)LowBase-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Assessment of D,L-Mevalonic Acid Lactone-d3 Stability by HPLC

This protocol outlines a method to evaluate the stability of D,L-Mevalonic Acid Lactone-d3 in different pH buffers.

1. Materials:

  • D,L-Mevalonic Acid Lactone-d3
  • HPLC grade water, acetonitrile, and methanol
  • Phosphate buffer solutions (e.g., pH 3, 5, 7, 9)
  • HPLC system with a UV or mass spectrometric detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of D,L-Mevalonic Acid Lactone-d3 in acetonitrile.
  • Preparation of Working Solutions: Dilute the stock solution with the respective pH buffer solutions to a final concentration of 100 µg/mL.
  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).
  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
  • HPLC Analysis:
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain an acidic pH and promote lactone stability during analysis).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: Monitor the peak area of D,L-Mevalonic Acid Lactone-d3.
  • Data Analysis: Plot the percentage of the remaining D,L-Mevalonic Acid Lactone-d3 against time for each pH condition to determine the stability profile.

Visualizations

ph_equilibrium Lactone D,L-Mevalonic Acid Lactone-d3 Acid D,L-Mevalonic Acid-d3 (Hydroxy Acid) Lactone->Acid Hydrolysis (Basic pH) Acid->Lactone Lactonization (Acidic pH)

Caption: pH-dependent equilibrium between D,L-Mevalonic Acid Lactone-d3 and its hydroxy acid form.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution in Organic Solvent Working Dilute in pH Buffer Stock->Working Incubate Incubate at Controlled Temperature Working->Incubate Sample Take Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Analyze Data HPLC->Data

Caption: Experimental workflow for assessing the stability of D,L-Mevalonic Acid Lactone-d3.

References

Validation & Comparative

The Gold Standard and Alternatives: A Comparative Guide to the Validation of Analytical Methods for D,L-Mevalonic Acid Lactone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioanalytical Methods for Mevalonic Acid Quantification

The accurate quantification of mevalonic acid (MVA), a critical intermediate in the cholesterol biosynthesis pathway, is paramount for assessing the efficacy of HMG-CoA reductase inhibitors, such as statins. D,L-Mevalonic Acid Lactone-d3 serves as a stable isotope-labeled internal standard (SIL-IS) in the gold standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for MVA analysis. This guide provides a comprehensive comparison of this method with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their drug development and clinical research needs.

The Mevalonate Pathway and the Role of Analytical Chemistry

The mevalonate pathway is a vital metabolic route responsible for the synthesis of cholesterol and other essential isoprenoids. HMG-CoA reductase, the rate-limiting enzyme in this pathway, is the target of statin drugs. By inhibiting this enzyme, statins reduce the production of mevalonic acid and consequently lower cholesterol levels. Therefore, the precise measurement of MVA in biological matrices such as plasma and urine provides a direct pharmacodynamic biomarker of statin activity.

mevalonate_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonic_acid Mevalonic Acid cholesterol Cholesterol Biosynthesis mevalonic_acid->cholesterol statin Statins statin->hmg_coa_reductase Inhibition hmg_coa_reductase->mevalonic_acid

Figure 1: Simplified diagram of the mevalonate pathway highlighting the inhibitory action of statins on HMG-CoA reductase.

Comparison of Analytical Methods

The choice of an analytical method for MVA quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide compares three prominent methods:

  • LC-MS/MS with D,L-Mevalonic Acid Lactone-d3 (Deuterated IS): The industry gold standard.

  • LC-MS/MS with a Non-Deuterated (Structural Analog) IS: A potential alternative to a SIL-IS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust alternative technique.

An HPLC-UV method is not included in this detailed comparison as its application to endogenous MVA analysis is generally not feasible due to the low physiological concentrations of MVA and its lack of a strong UV chromophore, leading to insufficient sensitivity and selectivity.

Performance Comparison

The following table summarizes the key performance characteristics of the compared analytical methods based on published validation data.

Parameter LC-MS/MS with Deuterated IS LC-MS/MS with Non-Deuterated IS (Representative) GC-MS with Deuterated IS
Linearity Range 0.5 - 50.0 ng/mL[1]1.0 - 100 ng/mL (Hypothetical)7.5 - 300 ng/mL (in urine)[2][3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]1.0 ng/mL (Hypothetical)7.5 ng/mL (in urine)[2][3]
Intra-day Precision (%CV) < 10%< 15% (Expected)4.02%[4]
Inter-day Precision (%CV) < 10%< 15% (Expected)8%[4]
Accuracy (% Bias) Within ± 15%Within ± 15% (Expected)Within ± 20%[2][3]
Recovery Variable, compensated by ISPotentially inconsistent~70%[5]
Matrix Effect Minimized by co-eluting ISPotential for significant variabilityCan be significant, requires derivatization

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for each of the compared methods.

Method 1: LC-MS/MS with D,L-Mevalonic Acid Lactone-d3 (Deuterated IS)

This method is recognized for its high sensitivity, specificity, and robustness, largely due to the use of a stable isotope-labeled internal standard that closely mimics the behavior of the analyte.

1. Sample Preparation:

  • To 500 µL of plasma, add a known concentration of D,L-Mevalonic Acid Lactone-d3 solution.

  • Acidify the sample to convert mevalonic acid to its lactone form.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.2-0.5 mL/min.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both mevalonic acid lactone and D,L-Mevalonic Acid Lactone-d3 are monitored.

lc_msms_workflow sample Plasma Sample add_is Spike with D,L-Mevalonic Acid Lactone-d3 sample->add_is acidify Acidification add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_msms LC-MS/MS Analysis evap_recon->lc_msms data Data Acquisition & Quantification lc_msms->data gc_ms_workflow sample Urine/Plasma Sample add_is Spike with D,L-Mevalonic Acid Lactone-d3 sample->add_is acidify_extract Acidification & Solvent Extraction add_is->acidify_extract evap Evaporation acidify_extract->evap derivatize Derivatization evap->derivatize gc_ms GC-MS Analysis derivatize->gc_ms data Data Acquisition & Quantification gc_ms->data

References

The Gold Standard in Bioanalysis: A Comparative Guide to D,L-Mevalonic Acid Lactone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the realm of targeted metabolomics and pharmacokinetic studies involving the mevalonate pathway, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of D,L-Mevalonic Acid Lactone-d3 against other deuterated alternatives, supported by experimental data, to underscore its role in achieving robust and reliable bioanalytical results.

The use of a stable isotope-labeled internal standard, such as D,L-Mevalonic Acid Lactone-d3, is widely considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, D,L-Mevalonic Acid Lactone, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in extraction efficiency and matrix effects, leading to superior accuracy and precision.

Performance Comparison of Deuterated Internal Standards

Table 1: Performance Metrics of a Hepta-Deuterated (d7) Mevalonic Acid Internal Standard in Human Plasma [1]

Validation ParameterPerformance
Linearity Range 0.500 - 20.0 ng/mL
Accuracy Excellent (details not specified)
Precision Excellent (details not specified)
Lower Limit of Quantification (LLOQ) 0.500 ng/mL

Table 2: Performance Metrics of a Hepta-Deuterated (d7) Mevalonic Acid Internal Standard in Human Urine [1]

Validation ParameterPerformance
Linearity Range 25.0 - 1,000 ng/mL
Accuracy Excellent (details not specified)
Precision Excellent (details not specified)
Lower Limit of Quantification (LLOQ) 25.0 ng/mL

Table 3: Performance Metrics of a Deuterated Mevalonic Acid Internal Standard in Human Serum [2]

Validation ParameterPerformance
Linearity Range Up to 50 ng/mL
Intra-assay Precision (CV%) 2.2% (at 6.5 ng/mL), 2.6% (at 10.5 ng/mL)
Inter-assay Precision (CV%) 9% (at 10.5 ng/mL)
Recovery 98 ± 8%
Limit of Detection (LOD) 0.1 ng/mL

Table 4: Performance Metrics of a Deuterated Mevalonic Acid Internal Standard in Human Plasma [3][4]

Validation ParameterPerformance
Linearity Range 0.5 - 50.0 ng/mL (r² > 0.99)
Accuracy & Precision Excellent
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Recovery Low (attributed to significant matrix effect)

The Mevalonate Pathway: A Critical Biological Hub

D,L-Mevalonic Acid is a key intermediate in the mevalonate pathway, an essential metabolic route for the synthesis of cholesterol, isoprenoids, and other vital biomolecules.[5] The accurate quantification of mevalonic acid is crucial for studying the efficacy of drugs that target this pathway, such as statins, which inhibit HMG-CoA reductase.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate Kinase Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP Mevalonate Pyrophosphate Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Isoprenoids Other Isoprenoids FPP->Isoprenoids Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps

Caption: The Mevalonate Pathway.

Experimental Protocols

To ensure the highest quality data, a well-defined and validated experimental protocol is essential. The following outlines a typical workflow for the quantification of mevalonic acid in human plasma using a deuterated internal standard.

Experimental_Workflow start Start sample_prep 1. Sample Preparation - Thaw plasma sample - Spike with D,L-Mevalonic Acid Lactone-d3 start->sample_prep acidification 2. Acidification - Add acid to convert mevalonic acid to mevalonolactone sample_prep->acidification spe 3. Solid-Phase Extraction (SPE) - Condition SPE cartridge - Load sample - Wash to remove interferences - Elute mevalonolactone acidification->spe evaporation 4. Evaporation & Reconstitution - Evaporate eluent to dryness - Reconstitute in mobile phase spe->evaporation lcms 5. LC-MS/MS Analysis - Inject sample onto LC system - Chromatographic separation - Detection by tandem mass spectrometry evaporation->lcms data_analysis 6. Data Analysis - Integrate peak areas - Calculate analyte/IS ratio - Quantify using calibration curve lcms->data_analysis end End data_analysis->end

Caption: Bioanalytical Workflow.

Detailed Methodologies

1. Sample Preparation:

  • Thaw frozen human plasma samples to room temperature.

  • To a 500 µL aliquot of plasma, add a known amount of D,L-Mevalonic Acid Lactone-d3 internal standard solution.

2. Acidification:

  • Acidify the plasma sample to facilitate the conversion of mevalonic acid to its lactone form, which is more amenable to extraction.[1] This is typically achieved by adding a small volume of a strong acid.

3. Solid-Phase Extraction (SPE):

  • Condition a polymeric SPE cartridge.

  • Load the acidified plasma sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent to remove polar interferences.

  • Elute the mevalonolactone with a suitable organic solvent.[1]

4. Evaporation and Reconstitution:

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatography: Employ a C18 or a polar-endcapped C18 column for chromatographic separation.[1] A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode.[1][2] Monitor the specific precursor-to-product ion transitions for both the analyte (mevalonolactone) and the internal standard (mevalonolactone-d3).

6. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of mevalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The experimental data overwhelmingly supports the use of deuterated internal standards, such as D,L-Mevalonic Acid Lactone-d3, for the accurate and precise quantification of mevalonic acid in biological matrices. The ability of these internal standards to mimic the behavior of the endogenous analyte throughout the analytical process provides superior compensation for experimental variability, leading to highly reliable and reproducible results. For researchers and drug development professionals working in areas related to the mevalonate pathway, the use of D,L-Mevalonic Acid Lactone-d3 is an indispensable tool for generating high-quality bioanalytical data.

References

A Comparative Guide to D,L-Mevalonic Acid Lactone-d3 and ¹³C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This is particularly true in complex biological matrices where endogenous levels of analytes can be low and matrix effects can be significant. For the quantification of mevalonic acid, a key intermediate in the cholesterol biosynthesis pathway, stable isotope-labeled internal standards are indispensable. This guide provides an objective comparison between the commonly used deuterium-labeled standard, D,L-Mevalonic Acid Lactone-d3, and the theoretically superior ¹³C-labeled standards.

The Critical Role of Internal Standards in Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis. It involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at an early stage of the analytical workflow. This internal standard, being chemically identical to the analyte, co-elutes during chromatography and experiences the same ionization efficiency and potential ion suppression in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.

D,L-Mevalonic Acid Lactone-d3 vs. ¹³C-Labeled Standards: A Head-to-Head Comparison

The primary difference between these two types of internal standards lies in the isotope used for labeling: deuterium (²H or D) versus carbon-13 (¹³C). This seemingly small difference can have significant implications for analytical performance.

FeatureD,L-Mevalonic Acid Lactone-d3 (Deuterium-Labeled)¹³C-Labeled Mevalonic AcidRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte.[1][2]Co-elutes perfectly with the unlabeled analyte.The larger relative mass difference between deuterium and hydrogen can lead to subtle differences in physicochemical properties, causing a slight separation during chromatography. This can be problematic in areas of variable matrix effects across a chromatographic peak, potentially leading to inaccurate quantification. ¹³C-labeled standards, with a smaller relative mass difference, behave virtually identically to the native analyte, ensuring more accurate correction for matrix effects.[1]
Isotopic Stability Deuterium labels can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, particularly under certain pH or temperature conditions.¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[3]Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process.
Isotope Effect The significant mass difference between deuterium and hydrogen can sometimes lead to different fragmentation patterns in the mass spectrometer compared to the unlabeled analyte (kinetic isotope effect).[2]The smaller mass difference between ¹³C and ¹²C results in a negligible isotope effect on fragmentation.Differences in fragmentation can complicate method development and potentially affect the accuracy of quantification if not carefully managed. ¹³C-labeled standards generally exhibit fragmentation patterns that are more similar to the native analyte.
Availability and Cost Generally more widely available and less expensive to synthesize.[3]Typically more expensive and may have more limited availability due to the more complex synthetic routes required.[3]Budgetary constraints are a practical consideration in the selection of an internal standard.

Performance Data: A Focus on Deuterated Mevalonic Acid Standards

The following table summarizes typical performance characteristics from a validated LC-MS/MS method for the quantification of mevalonic acid in human plasma using a deuterated internal standard.[4][5][6][7]

Performance MetricTypical Value
Linearity Range 0.5 - 50.0 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-assay Precision (%CV) ≤7.00%
Inter-assay Precision (%CV) ≤7.00%
Accuracy (%RE) ≤6.10%
Recovery Variable, but consistent between analyte and internal standard
Stability Stable under various storage and processing conditions

It is important to note that while the recovery of mevalonic acid from plasma can be low due to significant matrix effects, the use of a stable isotope-labeled internal standard effectively corrects for this, enabling accurate and precise quantification.[4][5][6]

Experimental Protocols

A detailed experimental protocol for the quantification of mevalonic acid in human plasma using a deuterated internal standard is outlined below. This protocol can be adapted for use with a ¹³C-labeled standard, with the primary change being the mass-to-charge ratios monitored in the mass spectrometer.

Sample Preparation
  • Spiking: To 500 µL of plasma, add a known amount of the deuterated (or ¹³C-labeled) mevalonic acid internal standard.

  • Lactonization: Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to its lactone form, D,L-mevalonic acid lactone.

  • Solid Phase Extraction (SPE): Purify the sample using a suitable SPE cartridge to remove interfering matrix components.

  • Elution and Drying: Elute the mevalonolactone from the SPE cartridge and dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, often containing a small amount of ammonium hydroxide to convert the lactone back to the open-acid form for analysis.[7]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18) for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the unlabeled mevalonic acid and the stable isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

Mevalonic acid is a pivotal molecule in the mevalonate pathway , which is responsible for the synthesis of cholesterol and a wide range of non-sterol isoprenoids essential for various cellular functions.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl-PP Mevalonate_PP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP Squalene Squalene FPP->Squalene NonSterol Non-sterol Isoprenoids FPP->NonSterol Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway leading to Cholesterol and Isoprenoid Synthesis.

The quantification of mevalonic acid is a key experimental workflow for studying the activity of the mevalonate pathway and the effects of inhibitors such as statins.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Spike Spike with Isotope-Labeled Standard Plasma->Spike Lactonize Acidification (Lactonization) Spike->Lactonize SPE Solid Phase Extraction Lactonize->SPE Dry Evaporation SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (Analyte/IS Ratio) LC_MS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for mevalonic acid quantification.

Conclusion and Recommendations

For the routine and high-throughput quantification of mevalonic acid, D,L-Mevalonic Acid Lactone-d3 has proven to be a reliable and cost-effective internal standard, as demonstrated by numerous validated analytical methods. However, for applications demanding the highest level of accuracy and for the development of reference methods, ¹³C-labeled mevalonic acid is the theoretically superior choice. Its key advantages of perfect co-elution with the native analyte and greater isotopic stability minimize the potential for analytical errors arising from matrix effects and label exchange.

Researchers should carefully consider the specific requirements of their study, including the complexity of the biological matrix, the required level of accuracy, and budgetary constraints, when selecting an internal standard. While D,L-Mevalonic Acid Lactone-d3 is a workhorse for many applications, the investment in a ¹³C-labeled standard can provide an additional level of confidence in the generated quantitative data, particularly in challenging analytical scenarios.

References

A Head-to-Head Comparison: D,L-Mevalonic Acid Lactone-d3 versus Non-Labeled Mevalonolactone in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving the cholesterol biosynthesis pathway, the accurate quantification of mevalonic acid is paramount. This guide provides an objective comparison of D,L-Mevalonic Acid Lactone-d3 and non-labeled mevalonolactone in analytical assays, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like D,L-Mevalonic Acid Lactone-d3 is shown to significantly enhance assay performance by correcting for variability during sample preparation and analysis.

The core advantage of using D,L-Mevalonic Acid Lactone-d3 lies in the application of the stable isotope dilution technique, a gold-standard method in quantitative mass spectrometry. This approach involves adding a known amount of the labeled compound to a sample at the beginning of the workflow. The labeled internal standard co-purifies with the endogenous non-labeled analyte and experiences the same extraction inefficiencies and matrix effects during analysis. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved.

Non-labeled mevalonolactone is primarily used to create external calibration curves. While essential for quantification, this method does not account for sample-specific variations, which can lead to less accurate and precise results, especially in complex biological matrices.

Quantitative Performance Data

The following table summarizes the performance metrics of various assays that utilize a deuterated mevalonic acid internal standard. These data underscore the high sensitivity and precision achievable with the stable isotope dilution method.

ParameterGC/MS Method[1]GC-ECMS Method[2]LC-MS/MS Method[3]
Internal Standard Deuterated (2H3 or 2H7) mevalonic acid-Deuterated MVA
Matrix UrinePlasmaHuman Plasma
Coefficient of Variation (CV) 3.3% (replicate analyses)Intra-assay: 5.11%, Inter-assay: 7.7%-
Limit of Detection (LOD) -100 pg/ml-
Lower Limit of Quantification (LLOQ) --0.5 ng/ml
Linearity Range --0.5 - 50.0 ng/ml

The Mevalonate Pathway

The accurate measurement of mevalonic acid is critical for studying the mevalonate pathway, which is a key metabolic route for the synthesis of cholesterol and other isoprenoids.

Mevalonate_Pathway Mevalonate Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl pyrophosphate Mevalonate_PP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP Isoprenoids Isoprenoids (e.g., Cholesterol, Ubiquinone) DMAPP->Isoprenoids

Caption: A simplified diagram of the mevalonate pathway, highlighting the central role of mevalonate.

Experimental Protocols

Below are detailed methodologies for key experiments involving the quantification of mevalonic acid using a deuterated internal standard.

Experimental Workflow: Stable Isotope Dilution Assay

Experimental_Workflow General Workflow for Mevalonic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Spike Spike biological sample with D,L-Mevalonic Acid Lactone-d3 Extraction Extraction of Mevalonic Acid Spike->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GCMS_LCMS GC/MS or LC-MS/MS Analysis Derivatization->GCMS_LCMS Quantification Quantification based on analyte-to-internal standard ratio GCMS_LCMS->Quantification

References

A Comparative Guide to D,L-Mevalonic Acid Lactone-d3 Quantification: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving the cholesterol biosynthesis pathway, accurate quantification of mevalonic acid (MVA) is critical. As the product of the rate-limiting enzyme HMG-CoA reductase, MVA levels serve as a key biomarker for the efficacy of statins and other therapeutic interventions. D,L-Mevalonic Acid Lactone-d3 (MVAL-d3) is a stable, isotopically labeled internal standard essential for the precise quantification of endogenous MVA by mass spectrometry. This guide provides a comparative overview of the analytical performance, specifically linearity and range, of MVA quantification methods using MVAL-d3, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The quantification of mevalonic acid is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. However, other methods such as gas chromatography-mass spectrometry (GC-MS) and enzymatic assays are also utilized. The following tables summarize the linearity and range of various published methods for MVA quantification.

Table 1: Linearity and Range of LC-MS/MS Methods for Mevalonic Acid Quantification

Analytical MethodMatrixLinearity RangeLLOQInternal StandardReference
LC-MS/MSHuman Plasma0.5–50.0 ng/mL0.5 ng/mLDeuterated MVA[1][2][3][4]
LC-MS/MSHuman Plasma2.5–250 ng/mL2.5 ng/mLMevalonate-d7[5]
LC-MS/MSHuman Plasma0.2–35 ng/mL0.2 ng/mLDeuterated MVAL[6]
LC-MS/MSHuman Urine0.0156–10 µg/mL15.6 ng/mLNot Specified[4]
LC-MS/MSHuman SerumUp to 50 ng/mL0.1 ng/mLDeuterated MVAL[7]

Table 2: Comparison with Alternative Analytical Methods

Analytical MethodMatrixLinearity RangeLLOQPrincipleReference
GC-MSHuman Urine7.5–300 ng/mL7.5 ng/mLDerivatization and mass detection[7]
Enzymatic AssaySerumUp to 44 ng/mL0.4 ng/mLEnzyme cycling reaction, spectrophotometry[8]

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for accurate quantification. Below is a detailed methodology for a typical LC-MS/MS-based quantification of mevalonic acid in human plasma using D,L-Mevalonic Acid Lactone-d3 as an internal standard.

Sample Preparation: Acidification and Extraction
  • Spiking: To 500 µL of human plasma, add a known concentration of D,L-Mevalonic Acid Lactone-d3 internal standard.

  • Acidification: Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to its lactone form, mevalonolactone (MVAL). This step is crucial as MVAL is less polar and more amenable to extraction.[5]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., ISOLUTE ENV+) with methanol and 0.1 N HCl.[8]

    • Load the acidified plasma sample onto the cartridge.

    • Wash the cartridge with 0.1 N HCl and a low-concentration organic solvent (e.g., 5% methanol) to remove interferences.[8]

    • Elute the MVAL and MVAL-d3 with methanol.[8]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, such as 0.2% ammonium hydroxide, to convert the lactone back to the mevalonate form for analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A reverse-phase column, such as a HyPurity Advance column or a BioBasic AX column, is commonly used.[1][5]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 8.0) and an organic solvent like acetonitrile.[1][5]

  • Flow Rate: A flow rate in the range of 200-800 µL/min is often employed.[2][5]

  • Injection Volume: 10 µL of the reconstituted sample is injected.[5]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[1]

  • MS/MS Transitions:

    • Mevalonate: m/z 147 → 59[5]

    • Mevalonate-d3 (from MVAL-d3): The specific transition will depend on the exact deuteration pattern. For a d7-labeled standard, a common transition is m/z 154 → 59.[5]

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biochemical pathway in which mevalonic acid is a key player, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with MVAL-d3 IS Plasma->Spike Acidify Acidification (HCl) MVA -> MVAL Spike->Acidify SPE Solid-Phase Extraction Acidify->SPE Dry Evaporation SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for mevalonic acid quantification.

MevalonatePathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA synthase AcetylCoA->HMG_CoA_Synthase AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA reductase (Statin Target) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonic Acid Mevalonate_Kinase Mevalonate kinase Mevalonate->Mevalonate_Kinase Mevalonate_P Mevalonate-5-Phosphate Phosphomevalonate_Kinase Phosphomevalonate kinase Mevalonate_P->Phosphomevalonate_Kinase Mevalonate_PP Mevalonate-5-Pyrophosphate Diphosphomevalonate_Decarboxylase Diphosphomevalonate decarboxylase Mevalonate_PP->Diphosphomevalonate_Decarboxylase IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (Cholesterol, etc.) DMAPP->Isoprenoids HMG_CoA_Synthase->AcetoacetylCoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase->Mevalonate Mevalonate_Kinase->Mevalonate_P Phosphomevalonate_Kinase->Mevalonate_PP Diphosphomevalonate_Decarboxylase->IPP

Caption: The Mevalonate Biosynthesis Pathway.

References

A Comparative Guide to the Limit of Detection and Quantification for D,L-Mevalonic Acid Lactone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mevalonic acid (MVA) is crucial for studying the cholesterol biosynthesis pathway and the efficacy of statin drugs. D,L-Mevalonic Acid Lactone-d3 serves as a stable isotope-labeled internal standard, essential for achieving high accuracy and precision in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) achievable with methods utilizing deuterated mevalonic acid lactone and outlines the experimental protocols for their determination.

Data Presentation: Performance in Analytical Methods

While the LOD and LOQ are determined for the endogenous analyte (mevalonic acid), the use of D,L-Mevalonic Acid Lactone-d3 as an internal standard is critical for achieving these detection limits, especially in complex biological matrices. The following table summarizes the performance of various methods that employ deuterated MVA standards for the quantification of mevalonic acid.

Analytical MethodMatrixAnalyte FormInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSPlasmaMevalonateMevalonate-D72 pg (on-column)2.5 ng/mL[1]
LC-MS/MSSerumMevalonic Acid LactoneDeuterated MVAL0.1 ng/mLNot Specified[2]
Enzymatic AssaySerumMevalonic AcidNot Applicable0.4 ng/mLNot Specified[3]
LC-MS/MSPlasma/SerumMevalonic AcidIsotope-labeled<0.1 ng/mL0.5 ng/mL[4]
GC-MSUrineMevalonic Acid LactoneMevalonic Acid-d3/d7Not Specified7.5 ng/mL[5][6]

Note: The performance of analytical methods can vary based on the instrumentation, sample preparation, and specific matrix effects. The values presented are indicative of the sensitivity achievable with these techniques when using an appropriate stable isotope-labeled internal standard.

Comparison with Alternatives

The primary alternatives to using D,L-Mevalonic Acid Lactone-d3 as an internal standard revolve around the choice of analytical methodology and the specific internal standard used.

  • Analytical Methodologies:

    • LC-MS/MS: This is currently the most prevalent and sensitive method for the quantification of mevalonic acid. It offers high specificity and can achieve very low detection limits, as indicated in the table above.

    • GC-MS: A historically significant method that is still in use. It often requires derivatization of the analyte to increase volatility, which can add complexity to the sample preparation.[5][6]

    • Enzymatic Assays: These methods offer a different approach that does not rely on chromatography or mass spectrometry. While they can be sensitive, they may be more susceptible to interferences from other molecules in the sample.[3]

  • Internal Standards:

    • D,L-Mevalonic Acid Lactone-d3: A commonly used internal standard that effectively mimics the behavior of the endogenous analyte during sample extraction and analysis.

    • Higher Deuteration Levels (e.g., Mevalonate-d7): In some cases, internal standards with a higher degree of deuterium labeling are used.[1][5] The choice between d3 and d7 often depends on the specific mass transitions being monitored and the potential for isotopic overlap with the analyte. Both are effective in correcting for variability.

The use of a deuterated internal standard is widely considered the gold standard in quantitative mass spectrometry for its ability to co-elute with the analyte, thereby providing the most accurate correction for matrix effects and variations in instrument response.

Experimental Protocols

The determination of LOD and LOQ is a critical component of method validation. Below is a detailed methodology for establishing these parameters for the analysis of mevalonic acid using LC-MS/MS with D,L-Mevalonic Acid Lactone-d3 as an internal standard. This protocol is based on guidelines from the International Council for Harmonisation (ICH).

Protocol for LOD and LOQ Determination via Calibration Curve Method

This method is based on the standard deviation of the response and the slope of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of mevalonic acid in a representative blank matrix (e.g., charcoal-stripped serum).

    • The concentration range should bracket the expected LOQ. A minimum of six non-zero standards is recommended.

    • Spike each calibration standard and a blank sample with a constant concentration of D,L-Mevalonic Acid Lactone-d3 internal standard.

  • Sample Analysis:

    • Process the calibration standards and blank samples according to the established sample preparation protocol (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

    • Acquire the peak areas for both the analyte (mevalonic acid) and the internal standard (D,L-Mevalonic Acid Lactone-d3).

  • Data Analysis:

    • For each calibration standard, calculate the response ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the response ratio against the known concentration of the analyte.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where 'y' is the response ratio, 'x' is the concentration, 'm' is the slope (S), and 'c' is the y-intercept.

  • Calculation of LOD and LOQ:

    • The LOD and LOQ are calculated using the following formulas as per ICH guidelines:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Where:

      • σ is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

      • S is the slope of the calibration curve.

  • Verification:

    • Prepare and analyze a set of samples (e.g., n=6) at the calculated LOD and LOQ concentrations.

    • At the LOD, the analyte peak should be consistently distinguishable from the baseline noise.

    • At the LOQ, the analytical method should provide results with acceptable precision and accuracy (typically within ±20%).

Mandatory Visualizations

Mevalonate Pathway

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP Isopentenyl-PP Mevalonate5PP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP Isoprenoids Isoprenoids, Sterols, etc. IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway for isoprenoid and sterol biosynthesis.

Experimental Workflow for LOD/LOQ Determination

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_verification Verification Prep_Standards Prepare Calibration Standards (Analyte in Blank Matrix) Spike_IS Spike with D,L-Mevalonic Acid Lactone-d3 (IS) Prep_Standards->Spike_IS Extraction Sample Extraction (e.g., SPE, LLE) Spike_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Cal_Curve Construct Calibration Curve (Response Ratio vs. Conc.) LCMS->Cal_Curve Regression Linear Regression (Calculate Slope 'S' and SD 'σ') Cal_Curve->Regression Calc_LOD_LOQ Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Regression->Calc_LOD_LOQ Verify Analyze Samples at Calculated LOD & LOQ Calc_LOD_LOQ->Verify

Caption: Workflow for determining LOD and LOQ using LC-MS/MS.

References

Cross-Validation of D,L-Mevalonic Acid Lactone-d3: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of various techniques for the cross-validation of D,L-Mevalonic Acid Lactone-d3. The use of a stable isotope-labeled internal standard, such as D,L-Mevalonic Acid Lactone-d3, is a cornerstone of highly accurate and precise quantitative bioanalysis, particularly in the context of isotope dilution mass spectrometry (IDMS). This document outlines the experimental data and methodologies for three key analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

D,L-Mevalonic Acid Lactone is the lactone form of mevalonic acid, a critical precursor in the biosynthesis of cholesterol and other isoprenoids via the mevalonate pathway.[1] Its deuterated form, D,L-Mevalonic Acid Lactone-d3, serves as an ideal internal standard for the accurate quantification of endogenous mevalonic acid, a key biomarker for assessing the efficacy of cholesterol-lowering drugs like statins.[2]

The Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic route that begins with Acetyl-CoA and leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for a vast array of biologically important molecules.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA MevalonicAcid Mevalonic Acid HMGCoA->MevalonicAcid HMG-CoA Reductase (Statin Target) Mevalonolactone D,L-Mevalonic Acid Lactone MevalonicAcid->Mevalonolactone Equilibrium IPP IPP MevalonicAcid->IPP DMAPP DMAPP IPP->DMAPP Isoprenoids Isoprenoids (Cholesterol, etc.) IPP->Isoprenoids DMAPP->Isoprenoids

Figure 1: Simplified Mevalonate Pathway

Quantitative Data Presentation

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS for the analysis of mevalonic acid (as the lactone) using a deuterated internal standard. Data for qNMR is presented separately as its validation parameters differ.

Table 1: Performance Characteristics of LC-MS/MS for Mevalonic Acid Lactone Quantification

ParameterPerformanceReference
Linearity Range0.5 - 50.0 ng/mL[3]
Lower Limit of Quantification (LLOQ)0.1 - 0.5 ng/mL[3][4]
AccuracyWithin ±20%[5]
Precision (CV%)Intra-assay: 2.2% - 2.6%, Inter-assay: 9.0%[4]
Recovery98 ± 8%[4]

Table 2: Performance Characteristics of GC-MS for Mevalonic Acid Lactone Quantification

ParameterPerformanceReference
Linearity Range7.5 - 300 ng/mL[6][7]
Lower Limit of Quantification (LLOQ)7.5 ng/mL[6][7]
Accuracy< +/-20%[6][7]
Precision (CV%)< 15%[6][7]
RecoveryNot explicitly stated, but the method is validated.[6]

Table 3: Performance Characteristics of qNMR for Small Molecule Quantification

ParameterPerformanceReference
LinearityExcellent (direct proportionality between signal and concentration)[1]
AccuracyHigh, as it can be a primary ratio method.[1]
Precision (RSD%)Typically < 1%[1]
SelectivityHigh, based on unique chemical shifts.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. The use of D,L-Mevalonic Acid Lactone-d3 as an internal standard is integral to the LC-MS/MS and GC-MS protocols, following the principles of isotope dilution.

Isotope Dilution Analysis Workflow

The overarching workflow for both LC-MS/MS and GC-MS is based on isotope dilution, a method that relies on the addition of a known amount of an isotopically labeled standard to the sample.

Isotope_Dilution_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Add Known Amount of D,L-Mevalonic Acid Lactone-d3 Sample->Spike Preparation Sample Preparation (Lactonization, Extraction) Spike->Preparation Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Preparation->Analysis Quantification Quantification (Ratio of Native to Labeled Analyte) Analysis->Quantification

Figure 2: Isotope Dilution Workflow
LC-MS/MS Method

1.1. Sample Preparation:

  • To a 1 mL aliquot of plasma or urine, add a known concentration of D,L-Mevalonic Acid Lactone-d3 internal standard.

  • Acidify the sample to convert mevalonic acid to its lactone form.[4]

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the mevalonolactone.[3]

  • Evaporate the extract to dryness and reconstitute in the mobile phase.

1.2. Chromatographic Conditions:

  • Column: A C18 or PFP column is suitable for separation.[4]

  • Mobile Phase: A gradient of methanol and water with a buffer such as ammonium formate is commonly used.[4]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10-20 µL.

1.3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Monitor the transition of the parent ion to a specific product ion for both the native mevalonolactone and the d3-labeled internal standard.

GC-MS Method

2.1. Sample Preparation:

  • Add a known amount of D,L-Mevalonic Acid Lactone-d3 to the sample.

  • Incubate the sample under acidic conditions to ensure complete lactonization of mevalonic acid.[6]

  • Extract the mevalonolactone using an organic solvent.

  • Derivatization is often required to improve the volatility and chromatographic properties of the analyte. However, some methods analyze the underivatized lactone.[8]

2.2. Gas Chromatographic Conditions:

  • Column: A capillary column with a polar stationary phase is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is employed to ensure good separation and peak shape.

2.3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

  • Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of both the native and d3-labeled mevalonolactone.

Quantitative NMR (qNMR) Method

3.1. Sample Preparation:

  • Accurately weigh a known amount of the D,L-Mevalonic Acid Lactone-d3 sample.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) containing a certified internal standard of known concentration. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[1]

  • Transfer the solution to an NMR tube.

3.2. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[9]

  • Pulse Sequence: A simple 1D proton pulse sequence is typically used.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial to ensure full relaxation of all protons, which is essential for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

3.3. Data Processing and Quantification:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the area of a well-resolved signal from D,L-Mevalonic Acid Lactone-d3 and a signal from the internal standard.

  • Calculate the concentration of the analyte using the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.

Comparison of Analytical Techniques

Technique_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_qnmr qNMR LCMS High Sensitivity High Throughput Good for Complex Matrices GCMS High Resolution Good for Volatile Compounds May Require Derivatization qNMR Non-destructive Primary Ratio Method Lower Sensitivity Analyte D,L-Mevalonic Acid Lactone-d3 Analyte->LCMS Analyte->GCMS Analyte->qNMR

Figure 3: Comparison of Analytical Techniques
  • LC-MS/MS offers a balance of high sensitivity, specificity, and throughput, making it a widely used technique in bioanalysis.[10] The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation.

  • GC-MS provides excellent chromatographic resolution and is a robust technique for the analysis of volatile and semi-volatile compounds. While it can be very sensitive, it may require derivatization, which adds a step to the sample preparation process.[11]

  • qNMR is a powerful technique for the absolute quantification of compounds without the need for an identical standard of the analyte. It is non-destructive and provides structural information. However, its sensitivity is generally lower than that of mass spectrometry-based methods.[1]

The choice of analytical technique for the cross-validation of D,L-Mevalonic Acid Lactone-d3 will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-throughput bioanalysis in complex matrices, LC-MS/MS with isotope dilution is often the method of choice. GC-MS can be a valuable alternative, particularly when high resolution is required. qNMR serves as an excellent primary method for the characterization and purity assessment of the D,L-Mevalonic Acid Lactone-d3 standard itself.

References

The Gold Standard for Mevalonate Quantification: A Guide to the Specificity and Selectivity of D,L-Mevalonic Acid Lactone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving cholesterol and isoprenoid biosynthesis, the accurate quantification of mevalonic acid (MVA) is paramount. As a key intermediate in the mevalonate pathway, MVA levels serve as a critical biomarker for assessing the efficacy of statins and understanding various metabolic disorders.[1][2][3] The inherent complexity of biological samples, such as plasma and urine, necessitates a robust analytical approach to ensure data reliability. This guide provides a comprehensive comparison of methodologies for MVA quantification, focusing on the superior specificity and selectivity afforded by the use of a stable isotope-labeled internal standard, D,L-Mevalonic Acid Lactone-d3.

The use of a deuterated internal standard that is chemically identical to the analyte of interest is the cornerstone of high-precision quantitative mass spectrometry. D,L-Mevalonic Acid Lactone-d3, a labeled form of the cyclic ester of mevalonic acid, co-elutes with the endogenous analyte and experiences similar ionization effects, effectively normalizing for variations during sample preparation and analysis.[4][5] This stable isotope dilution technique is recognized for its high accuracy and is essential for overcoming the challenges of matrix effects in complex biological samples.[6][7]

Performance Comparison of Analytical Methods

The quantification of mevalonic acid is predominantly achieved through gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), with the latter often being favored for its higher sensitivity and reduced need for sample derivatization.[8] The use of a deuterated internal standard like D,L-Mevalonic Acid Lactone-d3 is integral to both techniques for achieving reliable results. The following table summarizes key performance metrics from various studies employing deuterated MVA internal standards.

ParameterGC-MS MethodsLC-MS/MS MethodsReference(s)
Internal Standard D3-Mevalonic Acid, 2H7-MevalonolactoneDeuterated MVA/MVAL, Hepta-deuterated MVA[5][6][8][9]
Sample Matrix Urine, Physiological Fluids, TissuesSerum, Plasma, Urine[1][4][5][6][8]
Recovery ~70%98 ± 8%[1][6]
Precision (CV%) 3.3% (inter-assay)2.2-2.6% (intra-assay), 9% (inter-assay)[1][6]
Linearity (r²) Not specified>0.99[4][10]
Limit of Detection (LOD) Not specified0.1 ng/mL[1]
Lower Limit of Quantification (LLOQ) Not specified0.5 ng/mL[4][10]

The Mevalonate Pathway and the Role of MVA

Mevalonic acid is a pivotal molecule synthesized from HMG-CoA by the enzyme HMG-CoA reductase, which is the rate-limiting step in cholesterol biosynthesis and the target of statin drugs.[2][3] The pathway leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of essential molecules, including cholesterol, coenzyme Q10, and steroid hormones.[3]

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonic Acid HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate Kinase Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (Cholesterol, etc.) DMAPP->Isoprenoids

Figure 1: Simplified Mevalonate Biosynthesis Pathway.

Experimental Protocols

The successful quantification of mevalonic acid using D,L-Mevalonic Acid Lactone-d3 as an internal standard relies on a meticulous experimental workflow. The following is a generalized protocol based on common practices described in the literature.[1][4][6][8]

1. Sample Preparation:

  • Internal Standard Spiking: A known concentration of D,L-Mevalonic Acid Lactone-d3 is added to the biological sample (e.g., plasma, urine) at the beginning of the preparation process.

  • Acidification: The sample is acidified (e.g., with HCl) to facilitate the conversion of mevalonic acid to its more stable and extractable lactone form, mevalonolactone (MVAL).[8][9]

  • Extraction: MVAL and the deuterated internal standard are extracted from the matrix. Common techniques include:

    • Solid-Phase Extraction (SPE): The sample is passed through a cartridge that retains the analytes, which are then eluted with an appropriate solvent.[1][4]

    • Liquid-Liquid Extraction (LLE): The analytes are partitioned into an immiscible organic solvent (e.g., ethyl acetate).[9]

2. Analytical Methodology:

  • For LC-MS/MS Analysis:

    • The extracted sample is reconstituted in a suitable solvent and injected into the LC-MS/MS system.

    • Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used to separate MVAL from other sample components. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is common.[1][4]

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Specific precursor-to-product ion transitions for both endogenous MVAL and the deuterated internal standard are monitored using Multiple Reaction Monitoring (MRM) for high selectivity.[8]

  • For GC-MS Analysis:

    • Derivatization: The extracted sample is often derivatized (e.g., using BSTFA to form a trimethylsilyl derivative) to improve volatility and chromatographic performance.[6]

    • Chromatographic Separation: A capillary GC column is used for separation.

    • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the derivatized analyte and internal standard.[6]

3. Quantification:

  • The concentration of endogenous mevalonic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with D,L-Mevalonic Acid Lactone-d3 Sample->Spike Acidify Acidification (Conversion to Lactone) Spike->Acidify Extract Extraction (SPE or LLE) Acidify->Extract Chromatography Chromatographic Separation (LC or GC) Extract->Chromatography MS Mass Spectrometric Detection (MS/MS or MS) Chromatography->MS Peak Peak Integration (Analyte & IS) MS->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Curve Quantify against Calibration Curve Ratio->Curve

Figure 2: Typical workflow for MVA quantification.

Conclusion

For the accurate and reliable quantification of mevalonic acid in complex biological matrices, the use of a stable isotope-labeled internal standard is indispensable. D,L-Mevalonic Acid Lactone-d3, along with other deuterated analogs, provides the necessary specificity and selectivity to overcome matrix effects and ensure high-quality data in both research and clinical settings. When coupled with sensitive analytical techniques like LC-MS/MS, this approach offers excellent precision and low detection limits, making it the gold standard for researchers in drug development and metabolic disease studies. The methodologies outlined in this guide, supported by published experimental data, confirm the robustness and superiority of stable isotope dilution assays for mevalonic acid analysis.

References

Performance Showdown: D,L-Mevalonic Acid Lactone-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of mevalonic acid (MVA), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of D,L-Mevalonic Acid Lactone-d3 as an internal standard, comparing it with other deuterated and non-deuterated alternatives. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable internal standard for your analytical needs.

Mevalonic acid is a key intermediate in the cholesterol biosynthesis pathway, and its quantification is crucial for assessing the efficacy of statin drugs. Due to its endogenous nature and the complexity of biological matrices such as plasma and urine, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations during sample processing and analysis. D,L-Mevalonic Acid Lactone-d3, a deuterated form of the lactone of mevalonic acid, is a commonly employed internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Comparative Performance of Internal Standards

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal. Deuterated analogs of the analyte are considered the gold standard as they fulfill these criteria to a large extent. The following tables summarize the performance characteristics of D,L-Mevalonic Acid Lactone-d3 and its common alternative, the hepta-deuterated (d7) version, based on data from published analytical methods.

Table 1: Performance Characteristics of Deuterated Internal Standards for Mevalonic Acid Quantification

ParameterD,L-Mevalonic Acid Lactone-d3D,L-Mevalonic Acid Lactone-d7
Linearity Range (ng/mL) 0.5 - 50[1][2]2.5 - 250[3]
Correlation Coefficient (r²) > 0.99[1][2]> 0.999[3]
Precision (%CV) Intra-day: < 15%, Inter-day: < 15%Intra-day: 0.5 - 4%[3]
Accuracy (%RE) Within ± 20%Not explicitly stated in reviewed sources
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[1][2]2.5[3]
Recovery (%) ~70% (for d3-MVA)[4]Variable, can be affected by matrix[5]

Table 2: Mass Spectrometric Parameters for Mevalonic Acid and Deuterated Internal Standards

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Mevalonic Acid (as lactone)131.185.1ESI+
D,L-Mevalonic Acid Lactone-d3134.188.1ESI+
Mevalonic Acid147.059.1ESI-[6]
D,L-Mevalonic Acid Lactone-d7154.059.1ESI-[6]

Experimental Protocols

The successful application of an internal standard is intrinsically linked to the experimental protocol. Below are detailed methodologies for the quantification of mevalonic acid using D,L-Mevalonic Acid Lactone-d3 and a general protocol for deuterated internal standards.

Protocol 1: Quantification of Mevalonic Acid in Human Plasma using D,L-Mevalonic Acid Lactone-d3

This protocol is a synthesis of methodologies described in the literature for the analysis of mevalonic acid in plasma by LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add 20 µL of D,L-Mevalonic Acid Lactone-d3 internal standard solution (concentration to be optimized based on endogenous levels).

  • Acidify the sample with 20 µL of 1M HCl to facilitate the conversion of mevalonic acid to its lactone form.

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A reverse-phase column suitable for polar compounds (e.g., C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the transitions for mevalonolactone and D,L-Mevalonic Acid Lactone-d3 as listed in Table 2.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principle of using an internal standard, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Spike_IS Spike with D,L-Mevalonic Acid Lactone-d3 Plasma->Spike_IS Acidify Acidification (Lactonization) Spike_IS->Acidify SPE Solid-Phase Extraction Acidify->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Concentration Determine Concentration Ratio->Concentration

Caption: Experimental workflow for mevalonic acid quantification.

Internal_Standard_Principle cluster_correction Correction for Variability Analyte Mevalonic Acid (Analyte) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS D,L-Mevalonic Acid Lactone-d3 (IS) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of internal standard correction.

Discussion and Conclusion

Both D,L-Mevalonic Acid Lactone-d3 and its d7 counterpart have demonstrated suitability as internal standards for the quantification of mevalonic acid. The choice between them may depend on the specific requirements of the assay, such as the desired sensitivity and the potential for isotopic interference.

  • D,L-Mevalonic Acid Lactone-d3 offers a good balance of performance and cost-effectiveness. The +3 mass difference is generally sufficient to avoid isotopic overlap with the analyte.

  • D,L-Mevalonic Acid Lactone-d7 provides a larger mass difference, which can be advantageous in minimizing any potential for cross-talk between the analyte and internal standard channels in the mass spectrometer. However, it is important to note that even with a stable isotope-labeled internal standard, matrix effects can sometimes differ between the analyte and the internal standard, leading to inaccuracies. Therefore, thorough method validation is crucial.

References

Safety Operating Guide

Proper Disposal of D,L-Mevalonic Acid Lactone-d3: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of D,L-Mevalonic Acid Lactone-d3, a labeled metabolite used in various research applications. While D,L-Mevalonic Acid Lactone-d3 is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care, considering it potentially hazardous until more comprehensive data is available.[1] One supplier notes that the non-labeled form, DL-Mevalonolactone, may cause serious eye damage.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1]

  • Body Protection: A lab coat is recommended to protect clothing.

In Case of a Spill:

  • Avoid substance contact and ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[1]

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Procedure

The primary principle for the disposal of D,L-Mevalonic Acid Lactone-d3 is to prevent its entry into the environment. Do not allow the substance to enter drains, sewers, or surface and ground water.[1]

  • Assess the Waste: Determine if the D,L-Mevalonic Acid Lactone-d3 waste is in a solid, neat oil, or solution form.

  • Small Quantities: For small residual amounts, absorb the material onto an inert solid support (e.g., vermiculite, dry sand).

  • Containerize Waste: Place the absorbed material or the original container with the remaining product into a clearly labeled, sealed container for chemical waste.

  • Consult Local Regulations: Chemical disposal regulations can vary significantly by institution and locality. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed waste disposal company.

Quantitative Data and Storage

Proper storage is crucial for maintaining the integrity of D,L-Mevalonic Acid Lactone-d3 and ensuring safety.

ParameterValue
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]
Solubility in Ethanol ~20 mg/mL[2]
Solubility in DMSO & DMF ~10 mg/mL[2]
Solubility in PBS (pH 7.2) ~0.5 mg/mL (Aqueous solutions are not recommended for storage for more than one day)[2]
Appearance Neat oil[2]

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocols generating waste containing D,L-Mevalonic Acid Lactone-d3 should incorporate the disposal steps outlined above into their methodology to ensure a seamless and safe workflow from experiment initiation to waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of D,L-Mevalonic Acid Lactone-d3.

start Start: D,L-Mevalonic Acid Lactone-d3 Waste assess_waste Assess Waste Form (Solid, Neat Oil, Solution) start->assess_waste small_spill Small Spill or Residual? assess_waste->small_spill absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb Yes large_quantity Bulk Quantity or Original Container small_spill->large_quantity No containerize Place in a Labeled, Sealed Waste Container absorb->containerize consult_ehs Consult Institutional EHS for Local Regulations containerize->consult_ehs waste_pickup Arrange for Professional Waste Disposal Pickup consult_ehs->waste_pickup end End: Proper Disposal Complete waste_pickup->end large_quantity->containerize

Caption: Disposal workflow for D,L-Mevalonic Acid Lactone-d3.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.